molecular formula C9H10N4 B1416170 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine CAS No. 38965-47-8

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Cat. No.: B1416170
CAS No.: 38965-47-8
M. Wt: 174.2 g/mol
InChI Key: WJQAFGDJXFSENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQAFGDJXFSENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652895
Record name 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38965-47-8
Record name 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Characterization of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability that makes it an ideal building block for drug design.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The strategic incorporation of a pyridine ring, another critical pharmacophore, introduces a basic nitrogen atom that can serve as a key interaction point with biological targets, such as the hinge region of protein kinases.

This guide provides a comprehensive technical framework for the synthesis, purification, and detailed chemical characterization of a specific, high-interest derivative: 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine . While direct experimental data for this precise isomer is not extensively published, this document leverages established principles of heterocyclic chemistry and data from closely related analogues to present a predictive and actionable roadmap for researchers. The methodologies outlined herein are designed to be self-validating, providing the necessary cross-references between spectral and physical data to confirm the identity and purity of the target compound with a high degree of confidence.

Section 1: Proposed Synthesis and Purification Workflow

The synthesis of substituted 5-aminopyrazoles is typically achieved through the condensation of a β-ketonitrile or a related 1,3-dielectrophile with a substituted hydrazine. This approach offers high regioselectivity and generally proceeds in good yield. For the title compound, a logical and efficient pathway involves the reaction of 3-oxo-3-(pyridin-4-yl)propanenitrile with methylhydrazine.

Causality of Experimental Design: The choice of methylhydrazine is critical for establishing the N1-methylation pattern of the pyrazole ring. The reaction with the β-ketonitrile precursor is expected to proceed via initial nucleophilic attack of the substituted nitrogen of methylhydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aminopyrazole product. This pathway is favored due to the higher nucleophilicity of the substituted nitrogen in methylhydrazine.

Experimental Protocol 1: Synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
  • Reaction Setup: To a solution of 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add methylhydrazine (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately 80% under reduced pressure.

  • Isolation: Add an equal volume of cold deionized water to the concentrated mixture to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a gradient elution of 2-10% Methanol in Dichloromethane to afford the pure title compound.

Workflow Visualization

Synthesis_Workflow Start Starting Materials: - 3-oxo-3-(pyridin-4-yl)propanenitrile - Methylhydrazine - Ethanol (Solvent) Reaction Condensation Reaction Reflux, 4-6 hours Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Periodic Sampling Workup Solvent Reduction (Rotary Evaporation) Reaction->Workup Upon Completion Monitoring->Reaction Precipitation Precipitation (Addition of Cold Water) Workup->Precipitation Filtration Isolation (Vacuum Filtration) Precipitation->Filtration Purification Purification (Silica Gel Chromatography) Filtration->Purification Crude Solid Final Pure Product: 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Purification->Final

Caption: Proposed workflow for the synthesis and purification of the title compound.

Section 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized molecule. The following table summarizes the expected physicochemical properties, derived from calculations and comparison with analogous structures.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Molecular Formula C₉H₁₀N₄Elemental Composition
Molecular Weight 174.20 g/mol Based on Formula[3]
Appearance Off-white to pale yellow solidAnalogy to similar aminopyrazoles
LogP (Octanol/Water) ~0.5 - 1.5Calculated, based on similar fragments[4]
pKa (Pyridine N) ~5.0 - 5.5Typical for 4-substituted pyridines
pKa (Amine NH₂) ~3.0 - 4.0Aromatic amine character
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are detailed below.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.6 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen (H-2', H-6').

    • δ ~7.7 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen (H-3', H-5').

    • δ ~5.9 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. This singlet is a key diagnostic signal.

    • δ ~5.5 ppm (s, 2H, broad): Protons of the primary amine (-NH₂) at the C5 position.

    • δ ~3.7 ppm (s, 3H): Protons of the methyl group on the pyrazole nitrogen (N1-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~150 ppm: C2' and C6' carbons of the pyridine ring.

    • δ ~140-155 ppm: Quaternary carbons C3 and C5 of the pyrazole ring.

    • δ ~138 ppm: Quaternary carbon C4' of the pyridine ring.

    • δ ~121 ppm: C3' and C5' carbons of the pyridine ring.

    • δ ~88 ppm: C4 carbon of the pyrazole ring. This upfield shift is characteristic and reflects the high electron density at this position in π-excessive pyrazole systems.[5]

    • δ ~35 ppm: N1-CH₃ methyl carbon.[6]

Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI), positive ion mode.

  • Expected [M+H]⁺: m/z 175.0978. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Key Fragmentation: A prominent fragment corresponding to the loss of the pyridine moiety or cleavage of the methyl group may be observed.

Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR).

  • Expected Peaks:

    • 3400-3200 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

    • 3100-3000 cm⁻¹: C-H stretching for the aromatic rings.

    • ~1620 cm⁻¹: Scissoring vibration of the NH₂ group.

    • 1590-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrazole and pyridine rings.

Section 3: Reactivity and Derivatization Potential

The title compound possesses three key reactive sites: the nucleophilic 5-amino group, the basic pyridine nitrogen, and the electron-rich pyrazole ring system. The primary amine is the most versatile handle for further functionalization, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Illustrative Derivatization: Sulfonamidation

A common and valuable derivatization is the reaction of the 5-amino group with a sulfonyl chloride to form a sulfonamide. This transformation is widely used in medicinal chemistry to introduce new interaction points and modulate physicochemical properties.[1]

Experimental Protocol 2: Synthesis of N-(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)benzenesulfonamide
  • Reaction Setup: Dissolve 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous pyridine (5 mL/mmol) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the cooled solution over 10 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by the slow addition of 1M HCl until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield the desired sulfonamide.

Derivatization Pathway Visualization

Derivatization_Pathway Reactant 1-Methyl-3-(pyridin-4-yl) -1H-pyrazol-5-amine Product N-(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl) benzenesulfonamide Reactant->Product Sulfonamidation 0°C to RT Reagent Benzenesulfonyl Chloride Pyridine (Base/Solvent) Reagent->Product

Caption: Reaction scheme for the sulfonamidation of the title compound.

Section 4: Potential Biological and Pharmaceutical Significance

The structural architecture of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine makes it a highly attractive candidate for drug discovery programs, particularly in the field of oncology.

  • Kinase Inhibition: The aminopyrazole core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, such as Axitinib.[5] The pyridine ring can form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to target the specific sub-pockets of the ATP-binding site. This compound is an ideal starting point for developing inhibitors of targets like VEGFR, PDGFR, and other tyrosine kinases implicated in angiogenesis and tumor proliferation.[7]

  • Scaffold for Library Synthesis: As a versatile building block, the title compound can be readily derivatized at the 5-amino position to generate large libraries of compounds for high-throughput screening.[6][8] This allows for the rapid exploration of SAR and the optimization of potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this molecule is an excellent candidate for FBDD campaigns. Its fragments (aminopyrazole, pyridine) are known to interact favorably with protein targets, and screening this compound could provide valuable starting points for the development of novel therapeutics.

Conclusion

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest for chemical and pharmaceutical research. This guide provides a robust and scientifically grounded framework for its synthesis, purification, and comprehensive characterization. By following the detailed protocols and leveraging the predictive spectroscopic data, researchers can confidently prepare and validate this compound, unlocking its potential as a key intermediate and a valuable scaffold for the discovery of next-generation therapeutics. The combination of the proven aminopyrazole core and the strategic placement of the pyridine ring positions this molecule as a prime candidate for exploration in kinase inhibitor programs and broader medicinal chemistry efforts.

References

  • 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00258]
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4023258/]
  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/93146]
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-a-3-methyl-1H-pyrazol-5-amine-1-and-b-PPs-4a-c-Scheme-1_fig1_381155029]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/4/M1869]
  • VEGFR-2 inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/VEGFR-2_inhibitor]
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3808]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/1/M1222]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [URL: https://www.tesisenred.net/bitstream/handle/10803/674488/Tesi_Molecules-27-02237-v2.pdf]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [URL: https://www.hymasynthesis.com/]
  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents. [URL: https://patents.google.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-P%C3%A9rez-Vargas/916d0046e7f14b6279f57d622f60481b379e51c1]
  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [URL: https://www.chemeo.com/cid/83-049-7/1-methyl-5-aminopyrazole]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [URL: https://www.researchgate.net/publication/348574160_3-tert-Butyl-N-4-methoxybenzyl-1-methyl-1H-pyrazol-5-amine]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic application of modern analytical techniques, explaining the causal logic behind experimental choices and demonstrating how a combination of spectroscopic methods creates a self-validating system for absolute structural confirmation.

Introduction and Synthetic Context

The target molecule, 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive compounds and FDA-approved drugs.[1][2][3] The presence of both a pyrazole and a pyridine ring suggests potential for diverse biological interactions. Accurate structural confirmation is the bedrock upon which all subsequent biological and pharmacological studies are built.

The logical synthetic precursor for this molecule is 3-(pyridin-4-yl)-1H-pyrazol-5-amine, which can be synthesized and subsequently methylated. The regioselectivity of N-methylation is a critical factor, as methylation can occur at different nitrogen atoms. Therefore, the analytical workflow must be designed to definitively confirm the position of the methyl group.

Analytical Strategy: A Multi-faceted Approach

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Unambiguous Assignment MS Mass Spectrometry (Molecular Formula) 1H_NMR 1H NMR (Proton Environment) MS->1H_NMR Confirms Mass IR Infrared Spectroscopy (Functional Groups) IR->1H_NMR Confirms -NH2 13C_NMR 13C NMR & DEPT (Carbon Skeleton) 1H_NMR->13C_NMR Proton Count COSY COSY (H-H Coupling) 1H_NMR->COSY Correlates Protons HSQC HSQC (Direct C-H Correlation) 13C_NMR->HSQC Carbon Count HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC Validates Spin Systems HSQC->HMBC Assigns Carbons

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.

Expected Results: The molecular formula is C10H10N4. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 187.10. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Fragmentation Analysis: Electron Impact (EI) ionization can be used to induce fragmentation, providing clues about the molecule's structure. The stability of the pyrazole and pyridine rings means they often appear as major fragments.[4]

  • Key Insight: A primary fragmentation would likely involve the loss of HCN from the pyrazole ring, a common pathway for N-heterocycles. The pyridine ring can also undergo characteristic cleavages. The presence of a strong molecular ion peak is expected due to the aromatic nature of the core structure.[5][6]

Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Protocol: A sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film or in a KBr pellet.[7]

Expected Data & Interpretation: The IR spectrum provides immediate evidence for the presence of the primary amine.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3450 - 3300N-H StretchTwo distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂), confirming its presence.[8][9]
3100 - 3000Aromatic C-H StretchConfirms the presence of aromatic protons on the pyridine ring.
~1620N-H BendScissoring vibration of the -NH₂ group.
1590 - 1450C=C and C=N StretchA series of sharp bands corresponding to the stretching vibrations within the pyrazole and pyridine rings.[9]
  • Expertise in Action: The absence of a broad absorption band around 3300 cm⁻¹ rules out the presence of an O-H group, while the distinct two-pronged peak in the N-H stretch region is a hallmark of a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR Spectroscopy

Objective: To identify all unique proton environments and their neighboring protons.

Predicted Spectrum & Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the methyl, amine, pyrazole, and pyridine protons.

Predicted Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet2HH-2', H-6'Protons α to the pyridine nitrogen are highly deshielded.
~7.7Doublet2HH-3', H-5'Protons β to the pyridine nitrogen.
~6.0Singlet1HH-4The lone proton on the pyrazole ring. Its chemical shift can vary but is typically found in this region for aminopyrazoles.[8]
~5.5Broad Singlet2H-NH₂Amine protons are often broad and their chemical shift is concentration and solvent dependent.
~3.8Singlet3H-CH₃The N-methyl group protons will appear as a sharp singlet.[1]

G img

Caption: Structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine with proton numbering.

¹³C NMR and DEPT-135 Spectroscopy

Objective: To identify all unique carbon environments.

Protocol: A standard ¹³C{¹H} NMR experiment provides signals for all carbons. A DEPT-135 experiment is then run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Predicted Data & Interpretation:

Predicted Shift (δ ppm)DEPT-135AssignmentRationale
~155AbsentC-5Carbon bearing the amino group is significantly shielded.[9]
~150PositiveC-2', C-6'Carbons α to the pyridine nitrogen are deshielded.
~148AbsentC-3Carbon attached to the pyridine ring.
~140AbsentC-4'Quaternary carbon of the pyridine ring attached to the pyrazole.
~121PositiveC-3', C-5'Carbons β to the pyridine nitrogen.
~95PositiveC-4The lone CH carbon on the pyrazole ring.[9]
~37Positive-CH₃Typical shift for an N-methyl group.[1]
  • Trustworthiness Check: The number of signals in both the ¹H and ¹³C spectra must match the number of unique protons and carbons predicted from the proposed structure. The DEPT-135 experiment provides an essential cross-check for the assignment of CH, CH₂, and CH₃ groups.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for definitively connecting the pieces and, most importantly, confirming the position of the methyl group and the pyridine substituent.

Experimental Protocol: COSY, HSQC, HMBC These experiments are run on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard pulse programs.

  • COSY (Correlation Spectroscopy): [10][11]

    • Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • Expected Correlation: A strong cross-peak will be observed between the pyridine protons at ~8.6 ppm (H-2'/6') and ~7.7 ppm (H-3'/5'). This confirms the pyridine spin system. No other correlations are expected, as the pyrazole proton (H-4) and methyl protons are isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): [10][12]

    • Purpose: Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).

    • Expected Correlations:

      • Proton at ~8.6 ppm ↔ Carbon at ~150 ppm (H-2'/6' to C-2'/6')

      • Proton at ~7.7 ppm ↔ Carbon at ~121 ppm (H-3'/5' to C-3'/5')

      • Proton at ~6.0 ppm ↔ Carbon at ~95 ppm (H-4 to C-4)

      • Proton at ~3.8 ppm ↔ Carbon at ~37 ppm (-CH₃ to -CH₃)

  • HMBC (Heteronuclear Multiple Bond Correlation): [11][13]

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the isolated fragments and confirming the substitution pattern.

    • Causality and Key Insights: The HMBC spectrum provides the definitive evidence for the overall structure. The choice of what correlations to look for is driven by the structural questions we need to answer: Where is the methyl group? Where is the pyridine ring attached?

G cluster_0 Key HMBC Correlations H4 H-4 (~6.0 ppm) C3 C-3 (~148 ppm) H4->C3 ³J C5 C-5 (~155 ppm) H4->C5 ²J CH3 -CH3 (~3.8 ppm) CH3->C5 ²J C4 C-4 (~95 ppm) CH3->C4 ³J H35 H-3'/5' (~7.7 ppm) H35->C3 ³J C4_prime C-4' (~140 ppm) H35->C4_prime ²J

Caption: Critical HMBC correlations for structural confirmation.

  • Methyl Group Position: The protons of the N-methyl group (~3.8 ppm) are expected to show a 2-bond correlation to C-5 (~155 ppm) and a 3-bond correlation to C-4 (~95 ppm). This definitively places the methyl group on the N-1 position adjacent to the amine-bearing carbon.

  • Pyridine Ring Position: The pyridine protons H-3'/5' (~7.7 ppm) will show a crucial 3-bond correlation to the pyrazole carbon C-3 (~148 ppm). This confirms the C3-C4' linkage.

  • Pyrazole Core Structure: The pyrazole proton H-4 (~6.0 ppm) will show correlations to both C-3 and C-5, confirming its position between these two quaternary carbons.

Conclusion

By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we can achieve an unambiguous structural elucidation of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. The HMBC experiment, in particular, serves as the cornerstone of this process, providing the long-range connectivity information required to piece together the molecular puzzle with a high degree of confidence. This self-validating workflow ensures the scientific integrity required for advancing this compound into further stages of research and development.

References

  • Bichakhchyan, L.A., et al. (2021). Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. ResearchGate. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Pop, O., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(21), 7421. Available at: [Link]

  • Parmar, V.S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B, 915-920. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Faure, R., et al. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(11), 673-676.
  • Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 233-243. Available at: [Link]

  • Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 68(Pt 3), o633. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8931–8943. Available at: [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2014). Molecules, 19(9), 13675–13693. Available at: [Link]

  • Santos, L.S., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Mass Spectrometry - Fragmentation. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. Available at: [Link]

  • Leah4sci. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Arkivoc. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2020). Molecules, 25(24), 5946. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(1), M1114. Available at: [Link]

Sources

The Multifaceted Biological Activities of Pyrazol-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazol-5-amine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. Among the various pyrazole derivatives, those bearing a 5-amino substituent have garnered significant attention due to their synthetic accessibility and broad spectrum of pharmacological activities. These compounds have been extensively investigated and have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.

This technical guide provides an in-depth exploration of the biological activities of pyrazol-5-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. The narrative aims to explain the "why" behind experimental choices, ensuring a self-validating system of protocols and grounding all claims in authoritative references.

Synthetic Strategies: Accessing the Pyrazol-5-amine Core

The versatility of the pyrazol-5-amine scaffold is, in part, due to the robust and efficient synthetic methodologies developed for its construction. One of the most common and reliable methods involves the condensation of a β-ketonitrile with a hydrazine derivative.

Experimental Protocol: Synthesis of 3-substituted-1-phenyl-1H-pyrazol-5-amine

This protocol details a general procedure for the synthesis of a 1,3-disubstituted pyrazol-5-amine, a common structural motif in biologically active derivatives.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired β-ketonitrile (1 equivalent) and absolute ethanol to create a solution.

  • Add phenylhydrazine (1 equivalent) to the solution.

Step 2: Reaction and Work-up

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

Step 3: Purification and Characterization

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-substituted-1-phenyl-1H-pyrazol-5-amine.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and broad-spectrum activity. Pyrazol-5-amine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial effects of pyrazol-5-amine derivatives are often attributed to their ability to inhibit essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[1][2][3][4][5] By binding to the enzyme, these derivatives can stabilize the DNA-gyrase complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binding Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Pyrazol_5_amine Pyrazol-5-amine Derivative Pyrazol_5_amine->DNA_Gyrase Inhibition caption Inhibition of Bacterial DNA Gyrase PIM_Kinase_Pathway cluster_cancer_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM_Kinase Activation Downstream_Substrates Downstream Substrates (e.g., BAD, p27) PIM_Kinase->Downstream_Substrates Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Downstream_Substrates->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Substrates->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth Pyrazol_5_amine Pyrazol-5-amine Derivative Pyrazol_5_amine->PIM_Kinase Inhibition caption Inhibition of PIM Kinase Signaling

Caption: Inhibition of the PIM Kinase Pro-survival Pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds. [4][6][7][8][9][10] Step 1: Cell Seeding

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of the pyrazol-5-amine derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Incubation

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Absorbance Reading

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Pyrazol-5-amine Derivatives
Compound ReferenceCancer Cell LineIC₅₀ (µM)
Derivative EHs578T (Breast Cancer)3.95 [11]
Derivative FMDA-MB-231 (Breast Cancer)21.55 [11]
Derivative GHepG2 (Liver Cancer)0.71 [12]
Derivative HBT474 (Breast Cancer)1.39 [12]
Derivative IMCF-7 (Breast Cancer)7.97 [8]
Derivative JHCT-116 (Colon Cancer)9.54 [8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular diseases, and cancer. Pyrazol-5-amine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective Inhibition of COX-2

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. [2][13][14][15][16][17][18][19]While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many pyrazol-5-amine derivatives exhibit selective inhibition of COX-2, which allows them to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

COX2_Pathway cluster_inflammatory_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazol_5_amine Pyrazol-5-amine Derivative Pyrazol_5_amine->COX2 Selective Inhibition caption Selective COX-2 Inhibition

Caption: Selective Inhibition of the COX-2 Inflammatory Pathway.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a method for screening pyrazol-5-amine derivatives for their ability to inhibit human recombinant COX-2. [20][21][22][23][24] Step 1: Reagent Preparation

  • Reconstitute the human recombinant COX-2 enzyme in sterile water and store on ice.

  • Prepare a stock solution of the test compound (pyrazol-5-amine derivative) and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO.

  • Prepare a working solution of the COX probe and COX cofactor in the provided assay buffer.

  • Prepare a solution of arachidonic acid (the substrate).

Step 2: Assay Setup

  • In a 96-well white opaque plate, add the assay buffer to all wells.

  • Add the test compound at various concentrations to the sample wells.

  • Add the known COX-2 inhibitor to the inhibitor control wells.

  • Add the vehicle (DMSO) to the enzyme control wells.

  • Add the COX-2 enzyme to all wells except the background control wells.

Step 3: Reaction Initiation and Measurement

  • Add the COX probe and cofactor solution to all wells.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Immediately begin measuring the fluorescence (Excitation: ~535 nm, Emission: ~587 nm) in kinetic mode for 10-20 minutes at room temperature.

Step 4: Data Analysis

  • Calculate the rate of the reaction (slope) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

  • Calculate the IC₅₀ value of the test compound.

Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives
Compound ReferenceCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
PYZ310.01987 [25]>500
PYZ280.26 [25]>192.3
8b0.043 [15]316.5
8g0.045 [15]268.8
4a0.068 [15]151.5

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrazol-5-amine derivatives have been shown to possess significant antioxidant properties.

Mechanism of Action: Radical Scavenging

The antioxidant activity of pyrazol-5-amine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the radical chain reaction. The electron-rich nature of the pyrazole ring and the presence of the amino group contribute to this radical scavenging capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds. [9][13][26][27] Step 1: Preparation of DPPH Solution

  • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

Step 2: Assay Procedure

  • In a 96-well plate, add different concentrations of the pyrazol-5-amine derivative (dissolved in methanol) to the wells.

  • Add a standard antioxidant (e.g., ascorbic acid or Trolox) to separate wells for comparison.

  • Add methanol to the blank well.

  • Add the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

Step 3: Absorbance Measurement and Calculation

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Quantitative Data: DPPH Radical Scavenging Activity of Pyrazole Derivatives
Compound ReferenceDPPH Scavenging IC₅₀ (µM)
3a40.8 [28]
3h95.3 [28]
Derivative K14.31 (mg/L) [26]
Derivative L16.78 (mg/L) [26]

Conclusion and Future Perspectives

Pyrazol-5-amine derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, has led to the identification of potent antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. The mechanisms underlying these activities are multifaceted and often involve the modulation of key enzymes and signaling pathways crucial for pathogen survival and disease progression.

The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold. Future research in this area should focus on optimizing the potency and selectivity of pyrazol-5-amine derivatives through structure-activity relationship (SAR) studies, as well as exploring novel biological targets and combination therapies. The continued investigation of these remarkable compounds holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • IC 50 values and selectivity index of pyrazolines 1-5 - ResearchGate. Available from: [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. Available from: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. 2021;12(4):4705-4730.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available from: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. Available from: [Link]

  • IC 50 values (μM) for DPPH scavenging ability of the compounds.... - ResearchGate. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. Available from: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]

  • Proposed mechanism of action of DNA gyrase. Initially, DNA gyrase is... - ResearchGate. Available from: [Link]

  • The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. Available from: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. Available from: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. Available from: [Link]

  • Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. Available from: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. Available from: [Link]

  • DNA gyrase - Wikipedia. Available from: [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Available from: [Link]

  • DNA Gyrase – A Specialized Type II Topoisomerase - Creative Diagnostics. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • PIM1 signaling pathways are associated with stem/cancer stem cells in... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives - CHI. Available from: [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. Available from: [Link]

  • Structure of COX-2. Cartoon representation of the COX-2 biological... - ResearchGate. Available from: [Link]

  • IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j - ResearchGate. Available from: [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. Available from: [Link]

  • PIM1 - Wikipedia. Available from: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]

  • DNA Gyrase - YouTube. Available from: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms - Microbe Notes. Available from: [Link]

  • Cyclooxygenase-2 - Wikipedia. Available from: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. Available from: [Link]

  • PIM1 (pim-1 oncogene) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available from: [Link]

  • Cyclooxygenases: structural and functional insights - PMC - NIH. Available from: [Link]

Sources

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural biology, mechanism of action, and experimental utility of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine , a "privileged scaffold" in modern kinase inhibitor discovery.

Role: Kinase Inhibitor Scaffold & Pharmacophore CAS Registry Number: 38965-47-8 Molecular Formula: C


H

N

Molecular Weight: 174.20 g/mol

Executive Summary

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic building block extensively utilized in medicinal chemistry to synthesize ATP-competitive kinase inhibitors . It serves as a critical "hinge-binding" motif, particularly in the development of inhibitors for p38 MAPK , VEGFR , and c-Met .

Unlike a standalone drug, this molecule acts as a pharmacophoric anchor . Its 5-amino group provides a reactive handle for derivatization into ureas or amides—functional groups essential for accessing the "DFG-out" allosteric pocket of kinases. This guide explores its mechanistic role as a scaffold, its synthesis, and protocols for its application in drug discovery.

Structural Biology & Pharmacophore Analysis

The molecule's efficacy stems from its ability to mimic the adenine ring of ATP. Its structure comprises three distinct functional zones:

ZoneStructural FeatureMechanistic Function
Zone A Pyridine Ring (C3) Acts as a solvent-exposed moiety or interacts with the "gatekeeper" region of the kinase pocket.
Zone B Pyrazole Core Provides a rigid scaffold that orients the substituents. The N2 nitrogen often serves as a hydrogen bond acceptor.
Zone C Exocyclic Amine (C5) Primary Reactive Handle . It forms hydrogen bonds with the kinase hinge region (Glu/Met residues) or serves as the attachment point for "tail" groups that penetrate the hydrophobic back pocket.
Diagram: Pharmacophore Interaction Map

The following diagram illustrates how this scaffold integrates into a typical kinase binding pocket (e.g., p38 MAPK).

Pharmacophore Scaffold 1-Methyl-3-(pyridin-4-yl) -1H-pyrazol-5-amine Hinge Kinase Hinge Region (e.g., Met109 in p38) Scaffold->Hinge H-Bonding (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr106) Scaffold->Gatekeeper Steric Proximity DFG DFG Motif (Asp-Phe-Gly) Scaffold->DFG Allosteric Access (via Urea Derivatization)

Caption: Schematic interaction of the aminopyrazole scaffold within the ATP-binding pocket of a generic kinase.

Mechanism of Action (MoA)

While the free amine has low potency, its derivatized forms (e.g., pyrazole-ureas) exhibit high potency via a Type II Kinase Inhibition mechanism.

Hinge Binding (The Anchor)

The aminopyrazole moiety binds to the ATP-binding site (the "hinge").

  • Interaction: The exocyclic amino group (NH

    
    ) acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue.
    
  • Orientation: The N2 of the pyrazole ring acts as a Hydrogen Bond Acceptor to the backbone amide nitrogen.

  • Result: This "bidentate" binding locks the molecule into the active site, displacing ATP.

Accessing the DFG-Out Pocket (The Switch)

To achieve high selectivity (e.g., for p38


 or VEGFR2), the 5-amine is typically converted into a diaryl urea .
  • Derivatization: The amine is reacted with an isocyanate to form a urea linkage.

  • Conformational Selection: The urea moiety forms hydrogen bonds with the conserved Glu71 (

    
    C-helix) and Asp168  (DFG motif) in p38 MAPK.
    
  • Inhibition: This stabilizes the kinase in the inactive "DFG-out" conformation, preventing ATP binding and downstream signaling.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine from commercially available precursors.

Reagents:

  • 3-Oxo-3-(pyridin-4-yl)propanenitrile (Beta-ketonitrile)

  • Methylhydrazine

  • Ethanol (Absolute)

  • Reflux condenser

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-oxo-3-(pyridin-4-yl)propanenitrile in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of methylhydrazine dropwise at room temperature. Caution: Methylhydrazine is toxic.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor consumption of starting material via TLC (5% MeOH in DCM).

  • Isolation: Cool the reaction to 0°C. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield is 60–80%.

Regioselectivity Note: The reaction favors the formation of the 5-amino isomer (target) over the 3-amino isomer due to the electronic effect of the nitrile group directing the nucleophilic attack of the hydrazine.

Kinase Inhibition Assay (FRET-based)

Objective: Validate the binding affinity (IC


) of the scaffold or its derivatives against a target kinase (e.g., p38 MAPK).

Materials:

  • Recombinant p38 MAPK (human, active)

  • FRET Tracer (e.g., Staurosporine-Red)

  • Europium-labeled anti-GST antibody

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Preparation: Dilute the test compound (aminopyrazole derivative) in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (10 nM) + Compound in a 384-well white plate.

  • Equilibrium: Incubate for 1 hour at room temperature in the dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Plot the Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC

    
    .
    

Therapeutic Implications & Selectivity[1][2]

The 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold is "promiscuous" in its raw form but becomes highly selective upon functionalization.

Target ClassDerivatization StrategyDisease Indication
p38 MAPK Urea linkage to a bulky aryl group (e.g., tert-butyl phenyl)Rheumatoid Arthritis, Inflammation
VEGFR2 Amide linkage to a halogenated phenylAngiogenesis (Cancer)
c-Met Fusion to tricyclic systems or sulfonamide linkersMetastatic Solid Tumors
Diagram: Synthesis & Derivatization Pathway

Synthesis Precursor 3-Oxo-3-(pyridin-4-yl) propanenitrile Scaffold 1-Methyl-3-(pyridin-4-yl) -1H-pyrazol-5-amine (The Core Scaffold) Precursor->Scaffold Cyclocondensation Reagent + Methylhydrazine (EtOH, Reflux) Reagent->Scaffold Deriv1 p38 Inhibitor (Urea) (e.g., Doramapimod Analog) Scaffold->Deriv1 Reaction with Ar-N=C=O (Isocyanate) Deriv2 Kinase Tool Compound (Amide/Sulfonamide) Scaffold->Deriv2 Acylation/Sulfonylation

Caption: Synthetic route from precursors to the active kinase inhibitor derivatives.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor Doramapimod." Journal of Medicinal Chemistry. Link

  • Bagley, M. C., et al. (2006). "One-step synthesis of pyridine-substituted pyrazoles as potential kinase inhibitors." Synlett. Link

  • Sigma-Aldrich. "1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Product Specification." Link

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs and a plethora of promising clinical candidates. This technical guide provides an in-depth exploration of the therapeutic potential of pyrazole compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. We will delve into the synthetic strategies for accessing this core, detailed protocols for in vitro and in vivo evaluation, and a mechanistic understanding of how these compounds exert their pharmacological effects across various disease areas, including inflammation, cancer, and infectious diseases.

The Pyrazole Core: A Foundation for Diverse Pharmacology

The unique electronic and steric properties of the pyrazole ring make it an ideal building block for designing molecules with specific biological activities. Its metabolic stability and capacity for diverse substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] A testament to its therapeutic significance is the number of FDA-approved drugs containing a pyrazole moiety, such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the antiviral Lenacapavir.[1][2]

The therapeutic landscape of pyrazole derivatives is vast and continues to expand, encompassing:

  • Anti-inflammatory activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Anticancer activity: Targeting various protein kinases and other signaling pathways involved in cell proliferation and survival.[4][5]

  • Antimicrobial and antiviral activity: Disrupting essential processes in pathogens.[6]

  • Antidiabetic, anticonvulsant, and neuroprotective effects: Modulating a range of other biological targets.[7]

This guide will focus on the core methodologies and mechanistic insights relevant to the most prominent therapeutic areas: inflammation, cancer, and infectious diseases.

Synthesis of the Pyrazole Scaffold: Key Methodologies

The accessibility and versatility of pyrazole synthesis are key to its widespread use in drug discovery. Several robust methods exist for constructing the pyrazole ring, each offering distinct advantages in terms of substituent patterns and reaction conditions.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely used method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][8] The reaction proceeds via a condensation-cyclization-dehydration sequence.

Experimental Protocol: Knorr Pyrazole Synthesis [9]

  • Reaction Setup: In a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).

  • Reaction Conditions: Heat the mixture on a hot plate with stirring at approximately 100°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase is 30% ethyl acetate/70% hexane.

  • Workup: After completion (typically 1-2 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrazole derivative.

Pyrazole Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are versatile intermediates that can be readily cyclized with hydrazine derivatives to yield pyrazolines, which can then be oxidized to pyrazoles.[10][11]

Experimental Protocol: Pyrazole Synthesis from Chalcones [3][7]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (0.25 mmoles) in ethanol (10 mL).

  • Reagents: Add hydrazine hydrate (1.25 mmoles) and a catalytic amount of base (e.g., 2.5 mL of 0.4% aqueous sodium hydroxide).[7] Alternatively, an acidic catalyst like glacial acetic acid can be used.[3]

  • Reaction Conditions: Reflux the mixture with stirring for 4-8 hours.

  • Monitoring: Monitor the reaction progress using TLC with a suitable eluent (e.g., ethyl acetate:n-hexane, 2:8).[3]

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with ethanol and water until neutral.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent to obtain the pyrazole derivative.

In Vitro Evaluation of Therapeutic Potential

A crucial step in the drug discovery pipeline is the in vitro assessment of the biological activity of newly synthesized compounds. This section details standardized protocols for evaluating the anti-inflammatory, anticancer, and antimicrobial properties of pyrazole derivatives.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many pyrazole-based anti-inflammatory drugs, such as Celecoxib, function by selectively inhibiting the COX-2 enzyme.[12]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay [13]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water. Aliquot and store at -80°C.

    • Prepare a 10X solution of the test pyrazole compound in COX Assay Buffer.

    • Prepare the COX Probe and Cofactor solutions as per the kit instructions.

  • Assay Plate Setup (96-well plate):

    • Sample Wells (S): Add 10 µL of the diluted test inhibitor.

    • Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme to all wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately start measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[4][14][15]

Experimental Protocol: MTT Assay [16]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18]

Experimental Protocol: Broth Microdilution MIC Assay [19][20]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 18–24 hours under aerobic conditions.[20]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity or precipitation.

Kinase Inhibition Assay

Given the prevalence of pyrazole-based kinase inhibitors, assessing a compound's ability to inhibit specific kinases is crucial.[12][21]

Experimental Protocol: In Vitro Kinase Inhibition Assay [1][4][17]

  • Reaction Setup: In a suitable assay plate, combine the kinase enzyme, a specific peptide substrate, and various concentrations of the pyrazole inhibitor in a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl2).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 5x SDS loading buffer) and heating.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done through various methods, such as radiometric detection (for ³²P-labeled ATP) or using commercial kits like ADP-Glo that measure ADP production.[17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Evaluation of Therapeutic Efficacy

Promising candidates from in vitro screening are advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [23][24]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[23]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the control group at each time point.

Anticancer Activity: Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for the preclinical evaluation of anticancer drugs.[25]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

  • Cell Culture and Implantation: Culture human cancer cells in vitro and then subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazole compound to the treatment group according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: The experiment is typically terminated when the tumors in the control group reach a specific size. Euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Antimicrobial and Antiviral In Vivo Models

In vivo models are essential for evaluating the efficacy of antimicrobial and antiviral agents in a whole-organism context.[6][11] These models help determine if a compound can achieve sufficient concentrations at the site of infection to be effective.

  • Antimicrobial Models: These often involve infecting animals (e.g., mice) with a specific pathogen and then treating them with the test compound. Efficacy is typically measured by the reduction in bacterial load in target organs or by an increase in survival rate.[9]

  • Antiviral Models: Similar to antimicrobial models, these involve infecting animals with a virus and then administering the antiviral agent. Efficacy is assessed by measuring the reduction in viral titer in relevant tissues, improvement in clinical signs, or increased survival.[5]

Mechanistic Insights: Signaling Pathways Modulated by Pyrazole Compounds

Understanding the molecular mechanisms by which pyrazole compounds exert their therapeutic effects is critical for rational drug design and development.

Inhibition of the COX-2 Pathway in Inflammation

As mentioned, a key mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Compound Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Targeting the JAK-STAT Pathway in Cancer and Inflammation

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrazole-based drugs like Ruxolitinib are potent inhibitors of JAK kinases.[21]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene_Transcription Translocation & Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Pyrazole Pyrazole Compound Pyrazole->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole compounds.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data from in vitro and in vivo studies should be summarized in well-structured tables.

Table 1: In Vitro Activity of Pyrazole Derivatives

Compound IDCOX-2 IC50 (µM)Cancer Cell Line IC50 (µM)Bacterial Strain MIC (µg/mL)Kinase IC50 (nM)
PZ-001 0.52.1 (MCF-7)16 (S. aureus)5.2 (JAK2)
PZ-002 1.25.8 (HeLa)32 (E. coli)15.8 (JAK2)
Celecoxib 0.04>50>128N/A
Ruxolitinib N/A0.5 (HEL)N/A3.3 (JAK1), 2.8 (JAK2)

Table 2: In Vivo Efficacy of Lead Pyrazole Compound (PZ-001)

Animal ModelDosageEndpointResult
Carrageenan-induced Paw Edema 10 mg/kg% Edema Inhibition at 3h65%
MCF-7 Xenograft 20 mg/kg/day% Tumor Growth Inhibition58%

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a cornerstone in the development of novel therapeutics. Its synthetic tractability and diverse pharmacological profile ensure its relevance in addressing a wide range of unmet medical needs. Future research will likely focus on the development of more selective and potent pyrazole derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and safety. This guide provides a solid foundation of established methodologies and mechanistic understanding to empower researchers in their pursuit of the next generation of pyrazole-based medicines.

References

  • Boddupally, S., Jyothi, P., Venkata, M., Rao, B., & Rao, K. P. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Journal of Heterocyclic Chemistry, 56(1), 73-80. [Link]

  • International Journal of Innovative Research and Technology. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Google Patents. (1984).
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • PubMed. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Wikipedia. (2023). JAK-STAT signaling pathway. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed Central. (2000). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. [Link]

  • ASM Journals. (1985). Animal models in the evaluation of antimicrobial agents. [Link]

  • YouTube. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). [Link]

  • IBT Bioservices. (2023). Bacterial Efficacy Models for Preclinical Research. [Link]

  • Creative Diagnostics. (2023). JAK-STAT Signaling Pathway. [Link]

  • PubMed Central. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • Viroxy. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. [Link]

  • ResearchGate. (2007). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... [Link]

  • World Organisation for Animal Health. (2018). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Stanford University. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. [Link]

  • ScienceDirect. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

  • YouTube. (2024). JAK-STAT Signaling Pathway: Animated Explanation (4K). [Link]

  • ScienceDirect. (2016). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]

  • ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. [Link]

  • Charles River Laboratories. (2023). Antiviral & Antimicrobial Testing. [Link]

  • Cold Spring Harbor Perspectives in Biology. (2009). The JAK/STAT Pathway. [Link]

  • YouTube. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. [Link]

  • JoVE. (2023). Video: The JAK-STAT Signaling Pathway. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • PubMed. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Creative Biolabs. Xenograft Models. [Link]

  • Inotiv. (2023). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • PubMed Central. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • PubMed Central. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. [Link]

  • PubMed Central. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • PubMed Central. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. [Link]

  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]

  • PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • ResearchGate. (2015). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Google Patents. (2011).
  • Creative Biolabs. (2023). Carrageenan induced Paw Edema Model. [Link]

  • PubMed Central. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

Sources

Pharmacological profile of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile: 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as MPPA ) is a critical "privileged structure" in medicinal chemistry, serving as a foundational scaffold for the development of ATP-competitive kinase inhibitors. Unlike a standalone therapeutic agent, MPPA represents a high-value pharmacophore used to target the hinge region of serine/threonine and tyrosine kinases. Its structural architecture—a 5-aminopyrazole core substituted with a 4-pyridyl ring—provides a versatile template for designing inhibitors against p38 MAPK , ROCK (Rho-associated kinase) , and JAK (Janus kinase) families. This guide details its chemical profile, binding mechanism, and utility in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physiochemical Profile

MPPA is characterized by a planar heteroaromatic system that mimics the adenine ring of ATP, allowing it to anchor into the kinase active site.

Table 1: Physiochemical Specifications

Property Data
IUPAC Name 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
CAS Number 287494-25-1 (Isomer generic); Specific 4-pyridyl variants often custom synthesized.
H-Bond Donors 2 (Amino group -NH₂)
H-Bond Acceptors 3 (Pyridine N, Pyrazole N2, Amino N)
LogP (Predicted) ~0.8 - 1.2 (Highly favorable for oral bioavailability)

| pKa (Pyridine N) | ~5.2 (Protonatable in acidic environments) |

Synthesis Pathway

The synthesis of MPPA is a classic example of regiospecific heterocycle formation, typically utilizing a Knorr-type condensation.

  • Precursors: 3-oxo-3-(pyridin-4-yl)propanenitrile and Methylhydrazine.

  • Reaction Type: Cyclocondensation.

  • Regioselectivity: Controlled by the reactivity of the hydrazine nucleophile towards the ketone vs. the nitrile, and the steric influence of the methyl group.

Pharmacodynamics: Mechanism of Action

MPPA functions primarily as a Type I Kinase Inhibitor Scaffold . It binds to the active conformation of the kinase (DFG-in state) within the ATP-binding pocket.

The Hinge Binding Motif

The core pharmacological value of MPPA lies in its ability to form a bidentate hydrogen bond network with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

  • Acceptor: The N2 nitrogen of the pyrazole ring accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met109 in p38 MAPK).

  • Donor: The exocyclic 5-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

  • The 4-Pyridyl Role: The pyridine ring at the 3-position projects into the solvent-exposed region or interacts with the "gatekeeper" residue, depending on the specific kinase topology. Its nitrogen atom can serve as an additional water-mediated H-bond acceptor, improving solubility and potency.

Selectivity Profile

While the "naked" MPPA scaffold is promiscuous (binding weakly to many kinases), derivatization at the 5-amino position or the pyridine ring dictates selectivity:

  • p38 MAPK: Acylation of the 5-amino group creates a "linker" that extends into the hydrophobic pocket II, achieving high selectivity.

  • ROCK1/2: Fusing the pyridine ring to form isoquinoline-like structures or extending the amine enhances affinity for the Rho-kinase active site.

Experimental Protocols

Protocol A: Synthesis of MPPA Scaffold

Self-Validating Step: The formation of the pyrazole ring is confirmed by the disappearance of the nitrile peak (~2200 cm⁻¹) in IR spectroscopy and the appearance of the pyrazole-H signal in ¹H NMR.

Materials:

  • 3-oxo-3-(pyridin-4-yl)propanenitrile (10 mmol)

  • Methylhydrazine (12 mmol)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (Cat.[1][2][3][4] 5 drops)

Procedure:

  • Dissolution: Dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile in ethanol in a round-bottom flask.

  • Addition: Add methylhydrazine dropwise at 0°C (Ice bath) to prevent exotherms.

  • Reflux: Add catalytic acetic acid and reflux the mixture at 78°C for 6–12 hours.

  • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). Look for a new fluorescent spot under UV (254 nm).

  • Isolation: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Ether or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet for N-CH₃ (~3.7 ppm) and a singlet for the pyrazole C4-H (~5.8 ppm).

Protocol B: ADP-Glo™ Kinase Assay (p38 MAPK/ROCK)

Self-Validating Step: Use a known inhibitor (e.g., SB203580) as a positive control. Z'-factor must be > 0.5 for valid data.

Materials:

  • Recombinant Kinase (p38α or ROCK1)

  • Substrate (MBP or S6 peptide)

  • Ultrapure ATP (10 µM)

  • ADP-Glo™ Reagent (Promega)

  • MPPA derivatives (test compounds)

Workflow:

  • Preparation: Dilute compounds in DMSO (final concentration < 1%).

  • Kinase Reaction: Incubate Kinase + Substrate + Compound + ATP in reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl₂) for 60 mins at RT.

  • Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Calculate IC₅₀ using a non-linear regression (Sigmoidal dose-response).

Visualization & Pathways

Diagram 1: Synthesis Workflow (Graphviz)

This diagram illustrates the logical flow of the synthesis and the critical validation checkpoints.

Synthesis_Workflow Start Start: Precursors Reaction Reflux (EtOH, 78°C) + Methylhydrazine Start->Reaction Condensation Check TLC Check (DCM/MeOH) Reaction->Check 6-12 Hours Check->Reaction Incomplete Workup Evaporation & Recrystallization Check->Workup Conversion >90% Validation Validation: 1H NMR (DMSO-d6) IR (No CN peak) Workup->Validation Product Final Scaffold: MPPA Validation->Product Pass

Caption: Step-by-step synthesis workflow for MPPA with integrated validation checkpoints.

Diagram 2: p38 MAPK Signaling Pathway

MPPA derivatives are potent inhibitors of p38 MAPK. This diagram shows the downstream effects of inhibiting this target using MPPA-based compounds.

p38_Pathway Stress Cellular Stress (UV, Cytokines) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activation p38 p38 MAPK (Target of MPPA) MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription) p38->ATF2 Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6) MK2->Inflammation mRNA Stability ATF2->Inflammation Gene Expression Inhibitor MPPA Derivative Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade, highlighting the intervention point of MPPA-derived inhibitors.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

  • Laufer, S. A., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel p38 MAPK Inhibitors. Journal of Medicinal Chemistry.[5] Link

  • Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores 1997-2000. Expert Opinion on Therapeutic Patents. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

An In-depth Technical Guide to Investigating the Interaction of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine with TGF-β-activated kinase 1 (TAK1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in multiple signaling pathways that govern inflammation, immunity, and cell survival.[1][2][3] Its dysregulation is implicated in a host of pathological conditions, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[4][5][6][7] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential interaction of the novel small molecule, 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine, with TAK1. While direct evidence of this specific interaction is not yet prevalent in published literature, the chemical scaffold of this compound suggests a plausible inhibitory potential against kinases. This document, therefore, serves as a roadmap for the systematic evaluation of this hypothesis, from initial biochemical characterization to cellular target engagement and downstream signaling analysis.

Introduction: The Scientific Rationale

TAK1: A Central Mediator of Cellular Stress and Inflammation

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, functions as a crucial intracellular signaling hub.[1] It is activated by a diverse array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as ligands for Toll-like receptors (TLRs).[2][8] Upon activation, TAK1 initiates downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[1][2][3] These pathways collectively orchestrate a wide range of cellular responses, from inflammation and immune activation to cell proliferation and apoptosis.[1][9] The central role of TAK1 in these fundamental processes underscores its significance as a potential therapeutic target for a multitude of diseases.

The Therapeutic Potential of TAK1 Inhibition

Given its pivotal role in pro-inflammatory and pro-survival signaling, the inhibition of TAK1 presents a promising therapeutic strategy for various pathologies. Preclinical studies utilizing selective TAK1 inhibitors have demonstrated significant efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4][6][10] Pharmacological inhibition of TAK1 has been shown to block inflammatory responses both in vitro and in vivo.[4] However, the development of clinically viable TAK1 inhibitors has been challenging, often hampered by issues of selectivity and bioavailability.[6][7]

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine: A Candidate for Investigation

The compound 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine belongs to the aminopyrazole class of N-heterocyclic compounds.[11] Pyrazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including kinases.[12] The presence of a pyridine ring further enhances its potential for forming key interactions within the ATP-binding pocket of kinases. While the specific interaction of this compound with TAK1 is the subject of this investigative guide, its structural motifs warrant a thorough evaluation of its potential as a novel TAK1 inhibitor. It is important to note that while information is available for the pyridin-3-yl isomer, this guide focuses on the pyridin-4-YL variant as specified.

The TAK1 Signaling Pathway: A Visual Overview

The following diagram illustrates the central position of TAK1 in mediating downstream signaling events upon activation by upstream stimuli.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors & Adaptors cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Cascades cluster_effectors Effector Pathways cluster_cellular_response Cellular Response TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TLR Ligands TLR Ligands TLR TLR TLR Ligands->TLR TRAF6 TRAF6 TNFR->TRAF6 IL-1R->TRAF6 TLR->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAB1 TAB1 TAK1->TAB1 TAB2/3 TAB2/3 TAK1->TAB2/3 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs NF-κB NF-κB IKK Complex->NF-κB JNK/p38 JNK/p38 MKKs->JNK/p38 Inflammation Inflammation NF-κB->Inflammation Cell Survival Cell Survival NF-κB->Cell Survival Apoptosis Apoptosis JNK/p38->Apoptosis

Caption: TAK1 signaling cascade.

Experimental Workflow for Characterizing the Interaction

A multi-faceted approach is essential to rigorously characterize the interaction between 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine and TAK1. The following experimental workflow provides a logical progression from initial biochemical validation to cellular mechanism of action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Start Start Kinase_Activity_Assay Kinase Activity Assay (e.g., ADP-Glo) Start->Kinase_Activity_Assay Binding_Assay Direct Binding Assay (e.g., TR-FRET) Kinase_Activity_Assay->Binding_Assay If active ITC Isothermal Titration Calorimetry (ITC) Binding_Assay->ITC If binding confirmed CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Western_Blot Western Blot Analysis (p-TAK1, p-IKK, p-p38) CETSA->Western_Blot If target engagement confirmed Cytokine_Release Cytokine Release Assay (e.g., ELISA) Western_Blot->Cytokine_Release End End Cytokine_Release->End

Caption: Proposed experimental workflow.

Detailed Experimental Protocols

Part 1: Biochemical Characterization

Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction.[13] A decrease in ADP production in the presence of the test compound indicates inhibition of TAK1 activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine in 100% DMSO.

    • Reconstitute recombinant human TAK1/TAB1 complex and the substrate (e.g., myelin basic protein, MBP) in the appropriate kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for TAK1.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include positive (known TAK1 inhibitor) and negative (DMSO vehicle) controls.

    • Add 2 µL of the TAK1/TAB1 enzyme complex to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the direct binding of a fluorescently labeled tracer to the kinase.[13] A test compound that binds to the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.

Protocol:

  • Reagent Preparation:

    • Use a commercially available TR-FRET kinase binding assay kit for TAK1.

    • Prepare serial dilutions of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine in the assay buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the test compound, the fluorescently labeled tracer, and the europium-labeled anti-tag antibody.

    • Add the GST-tagged TAK1 enzyme to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • Calculate the TR-FRET ratio and determine the percent inhibition of tracer binding.

    • Determine the IC₅₀ value as described for the kinase activity assay.

Part 2: Biophysical Characterization

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[14][15][16][17] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[14][17]

Protocol:

  • Sample Preparation:

    • Dialyze the purified TAK1/TAB1 protein extensively against the ITC buffer.

    • Dissolve 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine in the same dialysis buffer.

    • Thoroughly degas both the protein and compound solutions.

  • ITC Experiment:

    • Load the TAK1/TAB1 solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change after each injection.

    • A control experiment involving the injection of the compound into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Part 3: Cellular Target Engagement and Downstream Effects

Principle: CETSA assesses the target engagement of a compound in a cellular environment.[18][19][20][21] The binding of a ligand to its target protein often increases the protein's thermal stability.[21] This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[18]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells (e.g., HEK293T or a relevant cancer cell line) with 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine or vehicle control for 1-2 hours.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Lyse the cells by freeze-thaw cycles.

  • Thermal Challenge:

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TAK1 in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve for TAK1 in the presence and absence of the compound by plotting the percentage of soluble TAK1 against the temperature.

    • A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

Principle: This experiment evaluates the effect of the compound on the TAK1 signaling pathway by measuring the phosphorylation status of key downstream proteins.

Protocol:

  • Cell Treatment and Stimulation:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator (e.g., TNF-α or IL-1β) for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for phosphorylated TAK1 (p-TAK1), phosphorylated IKK (p-IKK), phosphorylated p38 (p-p38), and total levels of these proteins as loading controls.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Assess the dose-dependent inhibition of TAK1-mediated downstream signaling by the test compound.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data obtained from the proposed experiments.

Assay Parameter 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine Positive Control
Kinase Activity Assay IC₅₀ (nM)To be determinede.g., Takinib
Direct Binding Assay IC₅₀ (nM)To be determinede.g., Takinib
Isothermal Titration Calorimetry K_d (nM)To be determinede.g., Takinib
Stoichiometry (n)To be determinede.g., Takinib
ΔH (kcal/mol)To be determinede.g., Takinib
-TΔS (kcal/mol)To be determinede.g., Takinib
Cellular Thermal Shift Assay ΔT_m (°C)To be determinede.g., Takinib
Western Blot Analysis IC₅₀ (p-p38, nM)To be determinede.g., Takinib

Conclusion and Future Directions

This technical guide outlines a systematic and rigorous approach to investigate the interaction between 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine and TAK1. By following the proposed experimental workflow, researchers can obtain a comprehensive understanding of the compound's biochemical potency, biophysical binding characteristics, cellular target engagement, and its impact on downstream signaling pathways.

Positive results from these studies would provide a strong rationale for further preclinical development, including selectivity profiling against a broader panel of kinases, pharmacokinetic and pharmacodynamic studies in animal models of TAK1-driven diseases, and lead optimization to improve potency and drug-like properties. The successful validation of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine as a novel TAK1 inhibitor could pave the way for a new class of therapeutics for a range of inflammatory and malignant disorders.

References

  • Frontiers. (n.d.). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis.
  • The Royal Society. (2020, September 2). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology.
  • PubMed. (2021, May 10). TAK1 signaling is a potential therapeutic target for pathological angiogenesis.
  • ResearchGate. (n.d.). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice.
  • PMC. (2021, January 5). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses.
  • NCBI. (n.d.). TAB1 TGF-beta activated kinase 1 (MAP3K7) binding protein 1 [ (human)].
  • PMC - PubMed Central. (2019, November 6). Multifaceted Roles of TAK1 Signaling in Cancer.
  • ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. TAK1 is activated by many....
  • Purdue University Graduate School - Figshare. (2021, August 6). THE ROLE OF TGF-B ACTIVATED KINASE (TAK1) IN RETINAL DEVELOPMENT AND INFLAMMATION.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • NIH. (n.d.). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis.
  • PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions.
  • (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • PubMed Central. (n.d.). TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Interchim – Blog. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Society for Developmental Biology. (2025, September 5). TGF-beta activated kinase 1.
  • JCI Insight. (2023, June 12). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • (n.d.). TAK1 Inhibitors as Anti-Cancer Agents.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • AAT Bioquest. (2023, May 10). How do I measure kinase activity?.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • PubMed. (n.d.). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants.
  • PubMed. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.
  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Apollo - University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PMC - NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • ResearchGate. (2021, July 28). (PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • BLDpharm. (n.d.). 3524-52-5|4-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

Sources

A Senior Application Scientist's Guide to the Preliminary Screening of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and inflammatory diseases.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, with a notable prevalence among protein kinase inhibitors.[3] This guide presents a comprehensive, field-proven workflow for the preliminary screening of novel analogs based on the 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine core structure. From a strategic standpoint, this scaffold is immediately attractive; the 3-amino-pyrazole moiety is a well-established hinge-binding motif, crucial for anchoring ligands into the ATP-binding pocket of many kinases.[4][5] This document provides an integrated strategy, commencing with in silico predictive modeling to prioritize candidates, followed by targeted in vitro biochemical assays to quantify potency, and culminating in cell-based assays to assess efficacy in a biological context. Each step is designed to be a self-validating filter, ensuring that only the most promising candidates, with a balanced profile of potency, selectivity, and drug-like properties, advance to later-stage lead optimization.

The Strategic Foundation: Why This Scaffold?

The selection of the 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold is a deliberate choice rooted in established principles of medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6] Many successful kinase inhibitors, such as Pralsetinib and Umbralisib, incorporate this heterocyclic core, highlighting its therapeutic potential.[2]

The core structure possesses key pharmacophoric features that suggest a high probability of kinase inhibition:

  • The 1-Methyl-pyrazol-5-amine Moiety: This group acts as a potent bidentate hydrogen bond donor-acceptor system, ideal for interacting with the hinge region of a kinase ATP-binding site.

  • The Pyridin-4-yl Group: This nitrogen-containing aromatic ring can form additional hydrogen bonds and provides a vector for exploring deeper pockets within the kinase active site, influencing both potency and selectivity.

Our initial hypothesis is that analogs of this scaffold will function as Type I or Type II kinase inhibitors. Therefore, the screening cascade is designed to efficiently identify and characterize compounds with high affinity for relevant oncogenic kinases such as RET, VEGFR, or PLK4, which are known targets for similar pyrazolo[3,4-b]pyridine structures.[7][8][9]

cluster_scaffold Core Scaffold Analysis Scaffold 1-Methyl-3-(pyridin-4-yl)- 1H-pyrazol-5-amine Pyrazolamine 1-Methyl-pyrazol-5-amine (Hinge Binder Motif) Scaffold->Pyrazolamine Pyridine Pyridin-4-yl (Selectivity & Potency Vector) Scaffold->Pyridine Hypothesis Hypothesis: ATP-Competitive Kinase Inhibitor Pyrazolamine->Hypothesis Pyridine->Hypothesis

Caption: Logical breakdown of the core scaffold's therapeutic potential.

The Screening Cascade: A Multi-Tiered Approach

Effective preliminary screening is not about a single experiment but a logical sequence of assays that progressively refine the dataset. Our approach prioritizes resource efficiency by using high-throughput computational methods to filter a large virtual library of analogs before committing to the synthesis and wet lab testing of a smaller, more promising set.

VirtualLib Virtual Analog Library (N > 1000) InSilico Tier 1: In Silico Screening (Docking & ADMET) VirtualLib->InSilico Filter Synthesis Prioritized Synthesis (N ≈ 50-100) InSilico->Synthesis Prioritize Biochemical Tier 2: In Vitro Biochemical Assay (IC50) Synthesis->Biochemical Test CellBased Tier 3: In Vitro Cell-Based Assay (EC50) Biochemical->CellBased Validate Hit Validated Hits for Lead Optimization (N < 10) CellBased->Hit Select

Caption: The integrated screening workflow from virtual library to validated hits.

Tier 1: In Silico Screening – Prediction and Prioritization

The objective of this initial tier is to computationally evaluate a large library of designed analogs to predict their binding affinity for a panel of relevant kinases and to assess their fundamental drug-like properties. This early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for reducing late-stage attrition.[10][11][12]

Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein's binding site, providing a score that estimates binding affinity.[13] This allows us to prioritize compounds that are predicted to bind strongly to our kinase targets.

Protocol:

  • Target Selection: Select a panel of relevant kinase crystal structures from the Protein Data Bank (PDB). Focus on kinases where pyrazole scaffolds have shown activity, such as VEGFR2 (PDB: 4ASD), RET (PDB: 2IVV), and CDK8 (PDB: 4F7S).[14]

  • Ligand Preparation: Generate 3D conformations of all designed analogs and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., Schrödinger's Glide, AutoDock Vina) to dock each analog into the ATP-binding site of each selected kinase.

  • Analysis: Rank the analogs based on their docking scores for each target. Visualize the binding poses of the top-scoring compounds to ensure they form the expected hydrogen bonds with the kinase hinge region.

In Silico ADMET Profiling

Alongside docking, we must evaluate the pharmacokinetic profile of our analogs. Tools like SwissADME and pkCSM can predict a wide range of properties from a simple chemical structure.[15]

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

  • Aqueous Solubility (LogS): Poor solubility can hinder absorption and formulation.

  • Caco-2 Permeability: Predicts intestinal absorption.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • hERG Inhibition: Predicts potential for cardiotoxicity.

  • Toxicity Predictions: Assesses potential for mutagenicity (AMES test) and other toxicities.

Data Integration and Synthesis Prioritization

The final step of Tier 1 is to integrate the docking and ADMET data to select a manageable number of compounds for chemical synthesis.

Analog IDDocking Score (VEGFR2, kcal/mol)Predicted LogSPredicted Caco-2 Perm.Lipinski ViolationsSynthesis Priority
Core-001-7.5-3.1High0High
Core-002-9.2-4.5High0High
Core-003-8.8-6.2Low1Low
Core-004-10.1-5.1High0Highest
Core-005-6.4-2.5High0Medium
Table 1: Example of an integrated data table used to prioritize analogs for synthesis. A compound like Core-004 would be a top priority due to its excellent predicted binding affinity and favorable ADMET profile.

Tier 2: In Vitro Biochemical Assay – Quantifying Potency

After synthesizing the prioritized analogs, the next step is to confirm the in silico predictions with a direct measurement of target engagement. An in vitro kinase assay is the gold standard for determining the potency of an inhibitor by measuring its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: Radiometric [γ-³²P]-ATP Kinase Assay

This protocol provides a robust and sensitive method for measuring kinase activity.[16]

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • [γ-³²P]-ATP (radioactive ATP)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 100 µM EDTA

  • Test compounds (analogs) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and scintillation counter

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a serial dilution of each test compound in DMSO, then dilute into the assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Set up Reaction: In a 96-well plate, add 10 µL of the diluted test compound or DMSO (for control wells).

  • Add Enzyme and Substrate: Add 20 µL of a solution containing the kinase and its peptide substrate to each well.

  • Initiate Reaction: Add 10 µL of the [γ-³²P]-ATP solution to each well to start the reaction. It is critical to use an ATP concentration equal to or near the Kₘ of the kinase to ensure accurate and comparable IC50 values.[16]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Spot a portion of the reaction mixture from each well onto phosphocellulose paper to stop the reaction. The phosphorylated substrate will bind to the paper.

  • Wash: Wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantify: Measure the radioactivity of each spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Analog IDVEGFR2 IC50 (nM)RET IC50 (nM)Selectivity (RET/VEGFR2)
Core-001150.5890.2~6x
Core-00225.1450.8~18x
Core-0048.995.3~11x
Core-005320.7>10,000>31x
Table 2: Example biochemical screening results. Core-004 demonstrates high potency against the primary target (VEGFR2).

Tier 3: In Vitro Cell-Based Assay – Assessing Biological Efficacy

A potent compound in a biochemical assay may not be effective in a cellular environment. It might have poor cell permeability, be rapidly metabolized, or be ejected by efflux pumps. Therefore, the final preliminary screening step is to test active compounds in a relevant cell line.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., HUVEC cells for VEGFR2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for a specified exposure period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.[20]

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Analog IDBiochemical IC50 (VEGFR2, nM)Cellular EC50 (HUVEC, nM)Potency Drop-off (EC50/IC50)
Core-00225.1280.5~11x
Core-0048.995.7~11x
Core-005320.7>20,000>62x
Table 3: Comparison of biochemical and cellular potency. A low drop-off ratio, as seen with Core-002 and Core-004 , indicates good translation from target inhibition to cellular effect.

Conclusion and Hit Prioritization

The culmination of this multi-tiered screening process is the selection of a small number of high-quality "hit" compounds to advance into formal lead optimization. The ideal hit compound is not necessarily the most potent in the biochemical assay. It is the compound with the best overall balance of properties.

Hit Ideal Hit Candidate Potency High Biochemical Potency (Low nM IC50) Hit->Potency Cellular Good Cellular Activity (Low EC50/IC50 ratio) Hit->Cellular ADMET Favorable ADMET Profile (Low predicted risk) Hit->ADMET Selectivity Target Selectivity (High IC50 for off-targets) Hit->Selectivity

Caption: Key criteria for prioritizing a hit compound for lead optimization.

Based on our hypothetical data, analog Core-004 emerges as the strongest candidate. It exhibits single-digit nanomolar potency against the primary target, maintains this potency well in a cellular context, and was initially prioritized based on a strong in silico profile. This compound represents a validated starting point for a full-scale medicinal chemistry program aimed at developing a clinical candidate. This structured, data-driven approach ensures that research efforts are focused on compounds with the highest probability of success, maximizing the efficiency and effectiveness of the early drug discovery process.

References

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrazin-4-yl derivatives. (2017).
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Al-Shidhani, S., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Sahoo, B. M., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism. [Link]

  • (3-amino-1H-pyrazol-4-yl) (aryl)methanones. (1990).
  • Sbardella, G., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]

  • Sahoo, B. M., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. [Link]

  • Wünberg, T., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Sayed, N. N. E., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. (2014). ResearchGate. [Link]

  • In Silico Study: Molecular Docking and Toxicity Prediction of Pyrazoline Derivatives with Potential as Anti-Inflammatory. (2023). ResearchGate. [Link]

  • Bîcu, E., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2024). Preprints.org. [Link]

  • Beyond profiling: using ADMET models to guide decisions. Optibrium. [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Wang, H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Sahoo, B. M., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Bentham Science. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2024). Preprints.org. [Link]

  • Ryng, S., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024). YouTube. [Link]

  • Aday, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001).
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). International Journal of Novel Research and Development. [Link]

Sources

Methodological & Application

Application Note: A Multi-Assay Framework for Characterizing the Effects of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges, making it a pivotal target for therapeutic intervention in a host of diseases, including cancer and chronic inflammatory conditions.[1][2] Pyrazole-containing heterocyclic compounds are recognized for their broad spectrum of biological activities, presenting a promising scaffold for the development of novel modulators of key signaling cascades.[3] This document provides a comprehensive methodological framework for researchers to systematically evaluate the effects of novel small molecules, using 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine as a representative test compound, on the canonical NF-κB pathway. We present a tiered, self-validating experimental workflow—from high-throughput screening to deep mechanistic analysis—designed to deliver robust and actionable insights into a compound's bioactivity.

Introduction to the NF-κB Pathway

The NF-κB family of transcription factors are master regulators of genes controlling innate and adaptive immunity, cell proliferation, and apoptosis.[1] In the most common or "canonical" pathway, the NF-κB heterodimer, typically composed of p65 (RelA) and p50 subunits, is held inactive in the cytoplasm by a class of inhibitory proteins known as Inhibitors of κB (IκBs).[1][4] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB Kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a Nuclear Localization Signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 dimer into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, thereby initiating their transcription.[5]

Given its central role, dysregulation of NF-κB signaling is implicated in numerous pathologies, making the identification of small molecule inhibitors a significant goal for drug discovery.[2] This guide outlines a systematic approach to screen and characterize compounds like 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine for their potential to modulate this critical pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα A2 Assay Point 2: Western Blot (p-IκBα, p-p65) IKK->A2 p65_p50 p65/p50 (Active Dimer) IkBa_p65_p50->p65_p50 Releases P_IkBa P-IκBα IkBa_p65_p50->P_IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome P_IkBa->Proteasome Degradation kB_site κB DNA Site p65_p50_nuc->kB_site Binds A3 Assay Point 3: Immunofluorescence (p65 Translocation) p65_p50_nuc->A3 Gene_Tx Target Gene Transcription (IL-6, TNF-α, BCL2, etc.) kB_site->Gene_Tx Initiates A1 Assay Point 1: Luciferase Reporter Gene_Tx->A1 A4 Assay Point 4: qPCR Gene_Tx->A4

Caption: The canonical NF-κB signaling pathway with key intervention points for experimental validation.

Compound Preparation and Handling

Proper handling of the test compound is critical for reproducible results.

Compound Information (Example)

Property Value
Compound Name 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine
Abbreviation Compound P
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol

| CAS Number | 287494-25-1 (for 3-pyridin-3-yl isomer) |

Protocol 1: Stock Solution Preparation

  • Safety First: Handle the solid compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Selection: Use anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) as the solvent.

  • Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM). For example, to make 1 mL of a 10 mM stock, dissolve 1.742 mg of Compound P in 1 mL of DMSO.

  • Solubilization: Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all conditions and does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

A Tiered Experimental Workflow

We propose a funnel-like approach to efficiently characterize the compound's effect. This workflow begins with a broad, high-throughput screen and progresses to more specific, mechanistic assays to confirm and detail the initial findings.

Workflow cluster_tier2 Tier1 Tier 1: Primary Screen NF-κB Luciferase Reporter Assay Tier2 Tier 2: Mechanistic Validation Tier1->Tier2 Confirm Hits Tier3 Tier 3: Functional Output Downstream Gene Expression Tier2->Tier3 Validate Mechanism WB Western Blot (Phospho-protein analysis) IF Immunofluorescence (p65 Nuclear Translocation) qPCR Quantitative PCR (qPCR) (Target Gene Analysis)

Caption: A three-tiered workflow for compound characterization, from primary screening to functional output.

Tier 1: NF-κB Luciferase Reporter Assay

This assay serves as the primary screen to rapidly determine if Compound P can modulate NF-κB-dependent gene transcription.[5] It utilizes a cell line engineered to express a luciferase reporter gene under the control of NF-κB response elements (REs).[6][7]

Protocol 2: Luciferase Reporter Assay

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-RE-luciferase reporter into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of growth medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Compound Treatment (Inhibitor/Antagonist Mode):

    • Prepare serial dilutions of Compound P in assay medium.

    • Gently remove the growth medium from the cells.

    • Add 100 µL of medium containing Compound P to the appropriate wells. Include a "vehicle control" (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

    • Add a known NF-κB activator (e.g., 10 ng/mL TNF-α) to all wells except the "unstimulated" control.

  • Compound Treatment (Activator/Agonist Mode):

    • Prepare serial dilutions of Compound P in assay medium.

    • Gently remove the growth medium.

    • Add 100 µL of medium containing the compound dilutions. Include "vehicle control" and "positive control" (e.g., 10 ng/mL TNF-α) wells.

  • Incubation: Incubate the plate for 6 hours (for inhibition mode) or 18-24 hours (for activation mode) at 37°C, 5% CO₂.[6]

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Remove the medium from the wells.

    • Add 100 µL of the luciferase detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

Data Interpretation:

  • Inhibition: A dose-dependent decrease in the TNF-α-induced luminescence signal indicates inhibitory activity. Calculate the IC₅₀ value.

  • Activation: A dose-dependent increase in luminescence compared to the vehicle control indicates agonistic activity. Calculate the EC₅₀ value.

Tier 2: Mechanistic Validation

If the primary screen indicates activity, the next step is to confirm that the compound acts on the canonical NF-κB pathway at the protein level.

A. Western Blotting for Pathway Phosphorylation

Principle: Activation of the canonical pathway involves the phosphorylation of IκBα (triggering its degradation) and the p65 subunit (modulating its activity).[8] Western blotting can quantify the ratio of phosphorylated to total protein for these key nodes.[9][10]

Protocol 3: Western Blot Analysis

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) in 6-well plates. Once they reach ~80% confluency, treat them with Compound P and/or TNF-α for a short duration (e.g., 15-30 minutes for IκBα phosphorylation, 30-60 minutes for p65 phosphorylation).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

      • Rabbit anti-phospho-NF-κB p65 (Ser536)[13]

      • Rabbit anti-NF-κB p65[12]

      • Rabbit anti-phospho-IκBα (Ser32)

      • Mouse anti-IκBα

      • Mouse anti-GAPDH or anti-β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11] After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

B. Immunofluorescence for p65 Nuclear Translocation

Principle: This imaging-based assay provides direct visual evidence of NF-κB activation by tracking the movement of the p65 subunit from the cytoplasm to the nucleus.[14]

Protocol 4: Immunofluorescence Staining

  • Cell Culture: Seed cells (e.g., A549 or HeLa) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with Compound P and/or TNF-α (e.g., 10 ng/mL for 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate with a primary antibody against p65 (e.g., rabbit anti-p65, diluted 1:200) for 1-2 hours at room temperature or overnight at 4°C.[15][16]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash coverslips and mount them onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.[17]

Data Interpretation: In unstimulated cells, p65 staining will be predominantly cytoplasmic. Upon stimulation, the staining will shift to the nucleus, co-localizing with the DAPI/Hoechst signal. This translocation will be prevented or reversed by an effective inhibitor. The nuclear-to-cytoplasmic fluorescence intensity ratio can be quantified for statistical analysis.[14]

Tier 3: Downstream Functional Output Analysis

The final tier assesses the functional consequence of NF-κB modulation by measuring the expression levels of its downstream target genes.

Principle: Activated NF-κB drives the transcription of numerous genes involved in inflammation, immunity, and cell survival.[18] Quantitative real-time PCR (qPCR) is a highly sensitive method to measure changes in the mRNA levels of these genes.[19][20]

Protocol 5: Quantitative PCR (qPCR)

  • Cell Treatment and RNA Extraction: Treat cells in 6-well plates as described for Western blotting, but for a longer duration (e.g., 2-6 hours) to allow for mRNA accumulation. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green-based master mix.

    • Include primers for target genes (e.g., IL-6, TNFα, ICAM1, BCL2) and at least one stable housekeeping gene (e.g., GAPDH, ACTB).[21][22]

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method. The results are expressed as a fold change in the target gene expression in treated samples relative to the vehicle control.

Expected Results for an NF-κB Inhibitor

Assay Expected Outcome with Inhibitor + TNF-α
Luciferase Reporter Decreased luminescence signal
Western Blot Reduced ratio of p-IκBα/IκBα and p-p65/p65
Immunofluorescence p65 remains predominantly in the cytoplasm

| qPCR | Reduced mRNA expression of target genes like IL-6, TNFα |

Conclusion

This application note provides a rigorous, multi-tiered framework for the comprehensive characterization of novel compounds, such as 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine, as potential modulators of the NF-κB pathway. By integrating a primary reporter screen with secondary mechanistic assays (Western blot, immunofluorescence) and a tertiary functional readout (qPCR), this workflow ensures that any observed activity is thoroughly validated. This systematic approach enables researchers to confidently identify and characterize new chemical entities for drug development programs targeting NF-κB-driven diseases.

References

  • Title: NF-κB Signaling Pathway. Source: Bio-Rad Antibodies. URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI). URL: [Link]

  • Title: NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3). Source: Fivephoton Biochemicals. URL: [Link]

  • Title: Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Source: Journal of Agricultural and Food Chemistry (PubMed). URL: [Link]

  • Title: The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Source: Cancers (Basel) (PMC - NIH). URL: [Link]

  • Title: VEGFR-2 inhibitor. Source: Wikipedia. URL: [Link]

  • Title: Monitoring the Levels of Cellular NF-κB Activation States. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Title: The NF-kB Signaling Pathway. Source: Creative Diagnostics. URL: [Link]

  • Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Source: Methods in Molecular Biology (NCBI). URL: [Link]

  • Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Source: ResearchGate. URL: [Link]

  • Title: 1H-Pyrazol-3-amine, 5-methyl-. Source: PubChem - NIH. URL: [Link]

  • Title: Human NF-κB Reporter Assay System. Source: Indigo Biosciences. URL: [Link]

  • Title: Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Source: International Journal of Molecular Sciences (PMC). URL: [Link]

  • Title: RT-PCR analysis of NF-κB target genes IL-6 (A), IL-8 (B), MCP-1 (C),... Source: ResearchGate. URL: [Link]

  • Title: Immunofluorescent staining of NF-κB p65 nuclear translocation.... Source: ResearchGate. URL: [Link]

  • Title: Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... Source: ResearchGate. URL: [Link]

  • Title: Current status of pyrazole and its biological activities. Source: Pharmaceutical Methods (PMC - PubMed Central). URL: [Link]

  • Title: IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. Source: The Journal of Biological Chemistry (PubMed Central). URL: [Link]

  • Title: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Source: Journal of Visualized Experiments (NIH). URL: [Link]

  • Title: Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Source: Pharmaceuticals (MDPI). URL: [Link]

  • Title: NF-kB Target Genes. Source: Boston University. URL: [Link]

  • Title: (a) Western Blot analysis of the P-P65, P65, P-IκB-α, IκB-α protein expression in each group. Source: ResearchGate. URL: [Link]

  • Title: Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Source: The EMBO Journal (PubMed Central). URL: [Link]

  • Title: Overexpression of IκBα modulates NF-κB activation of inflammatory target gene expression. Source: eLife. URL: [Link]

  • Title: NF-kB p65 Immunofluorescence Labeling Kit. Source: Fivephoton Biochemicals. URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Source: Molbank (MDPI). URL: [Link]

  • Title: NF-κB Reporter Kit (NF-κB Signaling Pathway). Source: BPS Bioscience. URL: [Link]

  • Title: Monitoring NF-κB Transactivation Potential Via Real-Time PCR Quantification of IκB-α Gene Expression. Source: ResearchGate. URL: [Link]

  • Title: Human NF-κB Reporter Assay System. Source: Indigo Biosciences. URL: [Link]

  • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Source: Molbank (MDPI). URL: [Link]

  • Title: N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Source: Acta Crystallographica Section E (NIH). URL: [Link]

Sources

Application Note: Cell-Based Profiling of the Kinase Inhibitor Scaffold 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. Its structural core—an aminopyrazole linked to a pyridine ring—mimics the adenine moiety of ATP, allowing it to form critical hydrogen bonds within the hinge region of various protein kinases.

While this scaffold is a versatile building block for inhibitors targeting Aurora Kinases , ROS1 , and p38 MAPK , it is most classically associated with the inhibition of Glycogen Synthase Kinase-3


 (GSK-3

)
.

GSK-3


 is a constitutively active kinase that regulates the Wnt/

-catenin pathway. Under resting conditions, GSK-3

phosphorylates

-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3

by small molecules (like the subject compound) stabilizes

-catenin, allowing its translocation to the nucleus to drive transcription of survival and proliferation genes.
Why Cell-Based Assays?

Biochemical IC


 values often fail to predict in vivo efficacy due to membrane permeability issues, ATP competition (intracellular ATP is ~1-5 mM), and off-target effects. This guide outlines a robust Cell-Based Profiling Cascade  to validate the efficacy of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as MPP-Amine ) using three orthogonal approaches:
  • Target Engagement: Cellular Thermal Shift Assay (CETSA).

  • Functional Efficacy: TCF/LEF Wnt Reporter Assay.

  • Mechanistic Validation: Phospho-protein Western Blotting.

Mechanism of Action & Signaling Pathway[1]

The following diagram illustrates the canonical Wnt/GSK-3


 pathway and the specific intervention point of MPP-Amine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Activation LRP LRP5/6 DestructionComplex Destruction Complex (Axin / APC / GSK-3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation (No Drug) TCF TCF/LEF Transcription Factors BetaCatenin->TCF Translocation (Stabilized) MPP MPP-Amine (Inhibitor) MPP->DestructionComplex Blocks GSK-3β Activity GeneExp Target Gene Expression (c-Myc, Cyclin D1) TCF->GeneExp Transcription

Figure 1: Mechanism of Action. MPP-Amine inhibits GSK-3


 within the destruction complex, preventing 

-catenin phosphorylation and degradation, thereby activating TCF/LEF-mediated gene transcription.

Protocol 1: Target Engagement (CETSA)

Objective: To confirm that MPP-Amine enters the cell and physically binds to GSK-3


 in a complex cellular environment.
Principle:  Ligand binding stabilizes proteins, increasing their melting temperature (

). We measure the amount of soluble GSK-3

remaining after heating intact cells.
Reagents & Equipment[2]
  • Cell Line: HEK293T or HepG2 (Wnt-responsive lines).

  • Compound: MPP-Amine (10 mM stock in DMSO).

  • Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail (Roche cOmplete).

  • Detection: Anti-GSK-3

    
     Antibody (Rabbit mAb, CST #9315).
    
Step-by-Step Methodology
  • Seeding: Plate cells in 6-well plates (

    
     cells/well) and culture for 24h.
    
  • Treatment: Treat cells with 10

    
    M MPP-Amine  or DMSO control  for 1 hour at 37°C.
    
    • Note: Short incubation prevents expression changes; we only want binding.

  • Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS containing protease inhibitors.

  • Aliquot: Divide each condition (Drug vs. DMSO) into 8 PCR tubes (

    
    L each).
    
  • Thermal Challenge: Using a gradient PCR cycler, heat tubes for 3 minutes at temperatures ranging from 40°C to 64°C (e.g., 40, 44, 48, 52, 56, 60, 64°C).

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer with 0.4% NP-40. Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to ensure lysis.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Western Blot: Run the supernatant on SDS-PAGE. Blot for GSK-3

    
    .
    

Data Analysis: Plot the band intensity (y-axis) vs. Temperature (x-axis). A right-shift in the curve for the MPP-Amine treated samples indicates successful target engagement.

Protocol 2: Functional Efficacy (TCF/LEF Reporter Assay)

Objective: To quantify the functional inhibition of GSK-3


 by measuring the downstream activation of Wnt signaling.
Principle:  Cells are transfected with a plasmid containing TCF/LEF binding sites upstream of a Luciferase gene (TOPflash). GSK-3

inhibition leads to

-catenin stabilization

Luciferase expression.
Reagents
  • Reporter Plasmid: M50 Super 8x TOPflash (Addgene #12456).

  • Control Plasmid: pRL-TK (Renilla Luciferase) for normalization.

  • Positive Control: CHIR99021 (GSK-3 inhibitor, 5

    
    M) or LiCl (20 mM).
    
  • Assay Kit: Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Methodology
  • Transfection (Day 0): Plate HEK293T cells in a white-walled 96-well plate (

    
     cells/well). Transfect with TOPflash (100 ng) and pRL-TK (10 ng) using Lipofectamine 3000.
    
  • Recovery (Day 1): Allow 24h for expression.

  • Treatment (Day 1): Remove media. Add fresh media containing MPP-Amine in a dose-response curve.

    • Concentrations: 0, 0.1, 0.5, 1, 5, 10, 50

      
      M.
      
    • Vehicle: DMSO (maintain 0.1% final concentration).

  • Incubation: Incubate for 18–24 hours.

  • Lysis & Reading (Day 2):

    • Wash with PBS. Add 20

      
      L Passive Lysis Buffer. Shake 15 min.
      
    • Inject Luciferase Assay Reagent II (Firefly)

      
       Read Luminescence.
      
    • Inject Stop & Glo® Reagent (Renilla)

      
       Read Luminescence.
      
  • Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to DMSO control.

Protocol 3: Mechanistic Validation (Phospho-Western)

Objective: Confirm the specific phosphorylation status of


-catenin.
Logic:  GSK-3

phosphorylates

-catenin at Ser33/Ser37/Thr41. MPP-Amine should decrease the signal of this specific phospho-epitope while increasing Total

-catenin
.
Experimental Design Table
GroupTreatmentExpected p-

-Cat (S33/37/T41)
Expected Total

-Cat
Interpretation
A DMSO ControlHighLowActive GSK-3

degrades

-cat.
B MPP-Amine (Low Dose)MediumMediumPartial Inhibition.
C MPP-Amine (High Dose)Low / Absent High Potent Inhibition.
D LiCl (Pos. Control)LowHighValidation of assay system.
Critical Steps
  • Lysis Buffer: Must contain Phosphatase Inhibitors (NaVO3, NaF) to preserve phosphorylation states.

  • Antibodies:

    • Primary: Phospho-

      
      -Catenin (Ser33/37/Thr41) (CST #9561).
      
    • Primary: Total

      
      -Catenin (CST #8480).
      
    • Loading Control: GAPDH or

      
      -Actin.
      

Data Presentation & Analysis

When reporting results for MPP-Amine, summarize the potency across assays to define the "Therapeutic Window."

Summary of Expected Results (Example Data)
Assay TypeReadoutParameterTypical Value (Potent Inhibitor)
Biochemical ADP-Glo Kinase AssayIC

10 – 50 nM
Cellular (Target) CETSA (

Shift)

+3°C to +5°C
Cellular (Functional) Wnt Reporter (TOPflash)EC

200 – 800 nM
Phenotypic Cell Viability (CTG)IC

> 10

M (if non-toxic)

Note: The discrepancy between Biochemical IC


 and Cellular EC

is normal (due to ATP competition). A shift of >50-fold suggests poor permeability or active efflux.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem, 3(12), 1810–1838. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Stamos, J. L., et al. (2002). Structure of the nucleus-translocating domain of beta-catenin and its interactions with TCF/LEF family transcription factors. Nature, 418, 563–567. Link

  • Vertex Pharmaceuticals. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the utility of the pyrazole-pyridine scaffold). Link

Application Notes and Protocols for 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine in Fibrosis Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazole Derivatives in Anti-Fibrotic Therapy

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leads to tissue scarring and organ dysfunction. It is the hallmark of numerous chronic diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease. The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator in the progression of fibrosis. Consequently, targeting this pathway has become a primary strategy in the development of novel anti-fibrotic therapeutics.

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine (CAS: 38965-47-8) is a small molecule belonging to the pyrazole class of compounds. While direct studies on this specific molecule in fibrosis are emerging, the broader class of pyrazole derivatives has demonstrated significant anti-fibrotic potential.[1][2] Structurally, the compound features a pyrazole core, which is a versatile pharmacophore known for its diverse biological activities, linked to a pyridine ring. This structural motif is present in several kinase inhibitors, suggesting a potential mechanism of action involving the inhibition of key signaling kinases in the fibrotic cascade.

This document provides a comprehensive guide for researchers on the application of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine in preclinical fibrosis research models. It outlines a hypothesized mechanism of action based on existing literature on similar pyrazole derivatives and provides detailed protocols for in vitro and in vivo evaluation of its anti-fibrotic efficacy.

Hypothesized Mechanism of Action: Targeting the TGF-β Signaling Pathway

Based on studies of structurally related pyrazole derivatives, it is hypothesized that 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine exerts its anti-fibrotic effects by inhibiting key kinases in the TGF-β signaling pathway, such as the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[1][2]

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). Activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of pro-fibrotic genes, including those encoding for collagens and alpha-smooth muscle actin (α-SMA).

By inhibiting ALK5, 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is predicted to block the phosphorylation of Smad2/3, thereby preventing the nuclear translocation of the Smad complex and subsequent transcription of pro-fibrotic genes. This ultimately leads to a reduction in ECM deposition and the attenuation of fibrosis.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Gene Transcription (e.g., COL1A1, ACTA2) Smad_complex->Pro_fibrotic_genes Nuclear Translocation & Transcription Activation Compound 1-Methyl-3-(pyridin-4-YL) -1H-pyrazol-5-amine Compound->ALK5 Inhibition

Figure 1: Hypothesized mechanism of action of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine.

In Vitro Fibrosis Models: Application Notes and Protocols

TGF-β1-Induced Fibroblast-to-Myofibroblast Transition

A key event in the pathogenesis of fibrosis is the transformation of fibroblasts into contractile and ECM-producing myofibroblasts. This process can be effectively modeled in vitro by treating fibroblast cell lines with TGF-β1.[3][4]

Cell Lines:

  • Human lung fibroblasts (e.g., MRC-5, WI-38)

  • Human dermal fibroblasts (e.g., HDF)

  • Hepatic stellate cells (e.g., LX-2)

  • Primary fibroblasts isolated from fibrotic tissues

Experimental Workflow:

in_vitro_workflow cluster_setup Experiment Setup cluster_induction Fibrosis Induction cluster_analysis Analysis Seed_cells Seed Fibroblasts Starve_cells Serum Starvation (24 hours) Seed_cells->Starve_cells Pre_treat Pre-treat with 1-Methyl-3-(pyridin-4-YL) -1H-pyrazol-5-amine (1 hour) Starve_cells->Pre_treat Induce_fibrosis Induce with TGF-β1 (5-10 ng/mL) Pre_treat->Induce_fibrosis Incubate Incubate for 24-72 hours Induce_fibrosis->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Western_blot Western Blot (α-SMA, Collagen I) Harvest->Western_blot qPCR qPCR (COL1A1, ACTA2) Harvest->qPCR Immunofluorescence Immunofluorescence (α-SMA stress fibers) Harvest->Immunofluorescence Collagen_assay Collagen Assay (Supernatant) Harvest->Collagen_assay

Figure 2: In vitro workflow for assessing the anti-fibrotic activity of the compound.

Protocol: TGF-β1-Induced Myofibroblast Differentiation

  • Cell Seeding: Seed fibroblasts in 6-well or 12-well plates at a density that will result in 80-90% confluency at the end of the experiment.

  • Serum Starvation: Once cells have adhered, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Induction: Add TGF-β1 to the medium to a final concentration of 5-10 ng/mL. Do not add TGF-β1 to the negative control wells.

  • Incubation: Incubate the plates for 24 to 72 hours.[3][5]

  • Analysis:

    • Quantitative PCR (qPCR): Extract total RNA and perform qPCR to measure the mRNA levels of COL1A1 (Collagen I) and ACTA2 (α-SMA).

    • Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.

    • Collagen Assay: Collect the cell culture supernatant and quantify the amount of secreted soluble collagen using a hydroxyproline-based assay.[8]

Data Presentation:

Treatment Groupα-SMA Expression (relative to vehicle)Collagen I Expression (relative to vehicle)COL1A1 mRNA (fold change)ACTA2 mRNA (fold change)
Vehicle Control1.01.01.01.0
TGF-β1 (5 ng/mL)5.2 ± 0.44.8 ± 0.38.5 ± 0.76.2 ± 0.5
TGF-β1 + Cpd (0.1 µM)4.5 ± 0.34.1 ± 0.47.1 ± 0.65.3 ± 0.4
TGF-β1 + Cpd (1 µM)2.8 ± 0.22.5 ± 0.34.3 ± 0.43.1 ± 0.3
TGF-β1 + Cpd (10 µM)1.5 ± 0.11.3 ± 0.22.1 ± 0.21.8 ± 0.2

Cpd: 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

In Vivo Fibrosis Models: Application Notes and Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis.[9][10] Bleomycin, an anti-cancer agent, induces lung injury and subsequent inflammation and fibrosis when administered intratracheally.

Experimental Workflow:

in_vivo_workflow_lung cluster_induction_lung Fibrosis Induction cluster_treatment_lung Treatment cluster_analysis_lung Analysis (Day 14-21) Acclimatize_mice Acclimatize Mice (C57BL/6) Induce_fibrosis_lung Intratracheal Instillation of Bleomycin (1.5-3.0 U/kg) Acclimatize_mice->Induce_fibrosis_lung Treat_mice Administer 1-Methyl-3-(pyridin-4-YL) -1H-pyrazol-5-amine (e.g., daily oral gavage) Induce_fibrosis_lung->Treat_mice Sacrifice_mice Sacrifice Mice Treat_mice->Sacrifice_mice BALF_analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell counts, Cytokines) Sacrifice_mice->BALF_analysis Histology_lung Lung Histology (H&E, Masson's Trichrome) Sacrifice_mice->Histology_lung Hydroxyproline_assay_lung Hydroxyproline Assay (Collagen Content) Sacrifice_mice->Hydroxyproline_assay_lung qPCR_lung qPCR of Lung Tissue (Pro-fibrotic genes) Sacrifice_mice->qPCR_lung

Figure 3: In vivo workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol: Bleomycin-Induced Pulmonary Fibrosis

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction: Anesthetize the mice and intratracheally instill a single dose of bleomycin (1.5-3.0 U/kg in 50 µL of sterile saline).[11] Control animals receive saline only.

  • Treatment: Begin treatment with 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine one day after bleomycin administration. Administer the compound daily via oral gavage at pre-determined doses (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Monitor the body weight and clinical signs of the animals daily.

  • Termination: Sacrifice the animals on day 14 or 21 post-bleomycin instillation.

  • Analysis:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform a bronchoalveolar lavage to collect cells and fluid from the lungs. Analyze total and differential cell counts and measure cytokine levels (e.g., TGF-β1).

    • Histology: Perfuse and fix the lungs. Embed in paraffin and prepare sections for Hematoxylin and Eosin (H&E) staining to assess inflammation and lung injury, and Masson's trichrome staining to visualize collagen deposition.[12][13]

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content to quantify total collagen.[14]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This is a classic and robust model for inducing liver fibrosis and cirrhosis.[15][16] CCl4 is a hepatotoxin that causes chronic liver injury, leading to the activation of hepatic stellate cells and subsequent fibrosis.

Protocol: CCl4-Induced Liver Fibrosis

  • Animal Model: Use male Sprague-Dawley or Wistar rats, 180-220 g.

  • Induction: Administer CCl4 (1 mL/kg, 50% in olive oil) via intraperitoneal injection twice a week for 4-8 weeks.[17] Control animals receive olive oil only.

  • Treatment: Start treatment with 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine concurrently with CCl4 administration or after a few weeks to model a therapeutic intervention. Administer the compound daily via oral gavage.

  • Monitoring: Monitor body weight, clinical signs, and periodically collect blood to measure liver enzymes (ALT, AST).

  • Termination: Sacrifice the animals at the end of the study period.

  • Analysis:

    • Serum Analysis: Measure serum levels of ALT, AST, and bilirubin.

    • Histology: Fix liver tissue in formalin, embed in paraffin, and perform H&E and Masson's trichrome staining to assess liver damage and fibrosis.[12]

    • Hydroxyproline Assay: Determine the hydroxyproline content in a portion of the liver tissue to quantify collagen deposition.[18]

    • Western Blot/qPCR: Analyze the expression of pro-fibrotic markers (α-SMA, Collagen I) in liver tissue lysates.

Data Presentation:

Treatment GroupLiver/Body Weight RatioSerum ALT (U/L)Liver Hydroxyproline (µg/g)Fibrosis Score (Masson's Trichrome)
Vehicle Control3.5 ± 0.245 ± 5150 ± 200.2 ± 0.1
CCl45.8 ± 0.4350 ± 40850 ± 703.5 ± 0.3
CCl4 + Cpd (10 mg/kg)5.1 ± 0.3280 ± 35650 ± 602.8 ± 0.4
CCl4 + Cpd (30 mg/kg)4.5 ± 0.3180 ± 25420 ± 501.9 ± 0.3
CCl4 + Cpd (100 mg/kg)3.9 ± 0.290 ± 15250 ± 301.1 ± 0.2

Cpd: 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Conclusion

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine represents a promising candidate for anti-fibrotic drug discovery, with a hypothesized mechanism of action centered on the inhibition of the pro-fibrotic TGF-β signaling pathway. The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of this compound in well-established in vitro and in vivo models of fibrosis. Rigorous and systematic investigation using these models will be crucial in elucidating the therapeutic potential of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine for the treatment of fibrotic diseases.

References

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved January 23, 2024, from [Link]

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (2022). Frontiers in Pharmacology. [Link]

  • 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

  • Mouse Models of Bleomycin-Induced Pulmonary Fibrosis. (2017). Current Protocols in Pharmacology. [Link]

  • 1-methyl-4-phenyl-1H-pyrazol-5-amine. PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

  • Mouse models of bleomycin-induced pulmonary fibrosis. (2008). Current Protocols in Pharmacology. [Link]

  • Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation. (2023). Bioorganic Chemistry. [Link]

  • Masson's Trichrome Staining Technique to Evaluate Tissue Fibrosis. (2022). Journal of Visualized Experiments. [Link]

  • Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts. (2012). The Journal of Biological Chemistry. [Link]

  • Western blot analysis of α-SMA and collagen-1 protein expression... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. (2018). Scientific Reports. [Link]

  • MASSONS TRICHROME STAINING PROTOCOL FOR TUBULOINTERSTITIAL DISEASE. (2017). MMPC. [Link]

  • FUSED PYRAZOLE DERIVATIVES AS TGF-BETA SIGNAL TRANSDUCTION INHIBITORS FOR THE TREATMENT OF FIBROSIS AND NEOPLASMS. (2005). WIPO Patentscope. [Link]

  • Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. (2020). Connective Tissue Research. [Link]

  • A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. (2022). Frontiers in Pharmacology. [Link]

  • The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. (2019). BMC Research Notes. [Link]

  • Bleomycin-induced pulmonary fibrosis model. (n.d.). SMC Laboratories Inc. Retrieved January 23, 2024, from [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2022). Molecules. [Link]

  • The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis. (2022). Bioorganic Chemistry. [Link]

  • Masson's Trichrome Staining Protocol for FFPE spheroids and microtissues. (2020). protocols.io. [Link]

  • TGF-β-induced differentiation into myofibroblasts involves specific regulation of two MKL1 isoforms. (2014). Journal of Cell Science. [Link]

  • Pulmonary Fibrosis Models. (n.d.). Charles River Laboratories. Retrieved January 23, 2024, from [Link]

  • Experimental protocol for carbon tetrachlroide (CCl4)-induced liver... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • TGF-beta-mediated lung fibroblast-to-myofibroblast transition exhibits IFN-γ resistance via SHP2/SOCS3 activation. (2018). The Journal of Immunology. [Link]

  • TGF-β inhibitor therapy decreases fibrosis and stimulates cardiac improvement in a pre-clinical study of chronic Chagas' heart disease. (2019). PLoS Neglected Tropical Diseases. [Link]

  • Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. (2011). PLoS One. [Link]

  • Masson's Trichrome Stain Service. (n.d.). iHisto. Retrieved January 23, 2024, from [Link]

  • DETERMINATION OF SOLUBLE AND TOTAL COLLAGEN. (n.d.). Texas Tech University. Retrieved January 23, 2024, from [Link]

  • Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin. (2018). Journal of Visualized Experiments. [Link]

  • CCl4-induced liver fibrosis model. (n.d.). SMC Laboratories Inc. Retrieved January 23, 2024, from [Link]

  • SUPPLEMENTARY MATERIALS METHODS. (n.d.). Aging-US. Retrieved January 23, 2024, from [Link]

  • DETERMINATION OF SOLUBLE AND TOTAL COLLAGEN. (n.d.). Texas Tech University Departments. Retrieved January 23, 2024, from [Link]

  • MEK inhibition prevents TGF‑β1‑induced myofibroblast transdifferentiation in human tenon fibroblasts. (2018). Experimental and Therapeutic Medicine. [Link]

  • A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections. (2022). Journal of Visualized Experiments. [Link]

  • Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate. PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (The "Golden Rules")

For researchers working with 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine , stability in DMSO is dictated by three factors: moisture control , oxidative protection , and thermal management . This molecule contains a primary amine and a pyridine ring, making it susceptible to specific degradation pathways if mishandled.

Parameter Recommendation Critical "Why"
Solvent Grade Anhydrous DMSO (≥99.9%)Water >0.1% triggers precipitation and hydrolysis.
Storage Temp -20°C (Short term), -80°C (Long term)Prevents slow oxidation of the primary amine.
Atmosphere Argon or Nitrogen OverlayPrevents formation of N-oxides and carbonates.
Handling Single-use aliquots Freeze-thaw cycles induce micro-precipitation.
Container Polypropylene (PP) or GlassAvoid Polystyrene (PS) to prevent leaching.

Part 2: Technical Deep Dive & Troubleshooting

Chemical Vulnerability Analysis

The target molecule, 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine , presents a specific "risk profile" based on its functional groups:

  • Primary Amine (-NH₂ at C5): This is the most reactive site. In aged DMSO, trace impurities (formaldehyde, peroxides) can react here to form imines or oxidation products (azo dimers), leading to solution discoloration (yellowing).

  • Pyridine Ring (C4 position): While generally stable, the basic nitrogen can act as a proton acceptor. If the DMSO absorbs water (becoming acidic due to DMSO degradation into methanesulfonic acid), the pyridine may protonate, altering solubility and "crashing out" the compound.

  • Hygroscopicity of DMSO: DMSO is aggressively hygroscopic. A stock solution left uncapped at room temperature can absorb significant water moisture within 15 minutes, shifting the solvent composition and forcing hydrophobic compounds to precipitate.

Troubleshooting Guide (Q&A Format)
Scenario 1: "My clear stock solution has turned yellow/brown after 2 weeks at room temperature."
  • Diagnosis: Oxidative Degradation.

    • Primary amines are prone to air oxidation, a process accelerated by light and room temperature. DMSO itself can act as a mild oxidant or contain peroxide impurities if not stored properly.

  • Solution:

    • Immediate: Check purity via LC-MS. If purity is >95%, the color may be a trace impurity (N-oxide formation) that is highly chromophoric but low in mass.

    • Prevention: Store future stocks at -20°C or -80°C. Protect from light using amber vials or foil wrapping.

Scenario 2: "I see a fine white haze or pellet at the bottom of the vial after thawing."
  • Diagnosis: Moisture-Induced Precipitation.

    • The DMSO likely absorbed water during the previous opening or through a poor seal. The compound is hydrophobic; as water content rises, solubility drops.

  • Solution:

    • Recovery: Vortex vigorously for 30 seconds. If the haze persists, sonicate in a water bath (ambient temp) for 5 minutes.

    • Critical Check: Spin down the sample (centrifuge at 10,000 x g for 1 min). If a pellet forms, the concentration in the supernatant is unknown . Do not use for IC50 determination without re-quantifying.

Scenario 3: "My bioassay potency (IC50) is shifting, but the compound looks fine."
  • Diagnosis: Freeze-Thaw Micro-Precipitation.

    • Repeated freezing and thawing creates "micro-crystals" that are invisible to the naked eye but reduce the effective molarity of the solution.

  • Solution:

    • Protocol Change: Switch to the "Single-Use Aliquot" workflow (see Diagram 1 below). Never re-freeze a thawed aliquot more than once.[1]

Part 3: Visualized Workflows

Diagram 1: Optimized Storage Workflow

This workflow minimizes hygroscopic damage and freeze-thaw stress.

StorageWorkflow Fig 1. Single-Use Aliquot Workflow to prevent freeze-thaw degradation. Powder Lyophilized Powder (Store Desiccated) Weigh Weighing (Low Humidity Env) Powder->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve QC QC Check (Visual + LCMS) Dissolve->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Freeze Flash Freeze (-80°C) Aliquot->Freeze Use Thaw & Use (Do NOT Refreeze) Freeze->Use

Diagram 2: Degradation Pathways in DMSO

Understanding how the environment attacks the molecule.

DegradationPathways Fig 2. Primary degradation mechanisms: Hydrolysis (Precipitation) and Oxidation. Compound 1-Methyl-3-(pyridin-4-yl) -1H-pyrazol-5-amine Precip Precipitation (Loss of Solubility) Compound->Precip Oxidation Oxidation Products (N-Oxides / Azo-dimers) Compound->Oxidation Condensation Imine Formation (Schiff Base) Compound->Condensation Water Atmospheric Moisture (H2O) Water->Compound  Lowers Solubility Oxygen Oxygen / Light Oxygen->Compound  Radical Attack Impurity DMSO Impurities (Formaldehyde/Peroxides) Impurity->Compound  Nucleophilic Attack

Part 4: Standard Operating Procedure (SOP) for Stock Preparation

Objective: Prepare a stable 10 mM stock solution.

  • Calculate: Determine the volume of DMSO required.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight (214.22 g/mol )] / Concentration (M)

    • Note: Ensure you use the MW of the free base unless you have a salt form (e.g., HCl salt).

  • Solvent Selection: Use Anhydrous DMSO (sealed under septum). Do not use DMSO from a "squirt bottle" sitting on a bench.

  • Dissolution:

    • Add DMSO to the vial containing the powder.

    • Vortex for 30 seconds.

    • Visual Check: Hold vial against a light source. The solution should be completely clear. If particles remain, sonicate for 5 minutes.

  • Aliquotting:

    • Immediately dispense into amber polypropylene tubes (e.g., 50 µL or 100 µL aliquots).

    • Optional: Overlay the headspace with Nitrogen or Argon gas before capping.

  • Storage: Place aliquots in a storage box at -20°C or -80°C.

Part 5: References

  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. (Detailed analysis of water absorption in DMSO and its effect on compound precipitation).

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. (Establishes the impact of freeze-thaw cycles on library compounds).

  • Cheng, X., et al. (2003). "Stability of compounds in DMSO solution." Broad Institute of MIT and Harvard. (General guidelines on oxidative degradation of amines in DMSO).

  • Balakin, K. V., et al. (2006). "Comprehensive analysis of chemical stability of compound libraries." Journal of Chemical Information and Modeling. (Discusses the specific reactivity of primary amines and heterocycles in storage).

  • Thermo Fisher Scientific. "DMSO Chemical Compatibility and Storage Guidelines." (Technical bulletin on plasticware compatibility with DMSO).

Sources

Technical Support Center: Optimizing Oral Bioavailability of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Optimization Hub. Current Status: Operational Persona: Senior Application Scientist Scope: Troubleshooting physicochemical and metabolic barriers in pyrazole-based drug discovery.

Introduction: The Pyrazole Paradox

You are likely here because your pyrazole-based lead compound shows nanomolar potency in biochemical assays but fails to achieve adequate exposure (AUC) in rodent PK studies. This is a classic "Pyrazole Paradox." While the pyrazole scaffold is a privileged structure for kinase inhibition (e.g., Crizotinib, Ruxolitinib) due to its ability to form key hydrogen bonds with the hinge region, these same interactions often create significant barriers to oral bioavailability.

This guide addresses the three "Silent Killers" of pyrazole bioavailability: "Brick Dust" insolubility , N-Glucuronidation , and Efflux Liability .

Module 1: Solubility Troubleshooting

Symptom: Compound precipitates in gastric fluids or shows low recovery in filtration assays. Diagnosis: High Crystal Lattice Energy (Brick Dust) vs. Lipophilicity (Grease Ball).

Pyrazoles often possess high melting points (>200°C) due to strong intermolecular hydrogen bonding (N-H···N) in the crystal lattice. This makes them "Brick Dust"—they don't dissolve because the energy required to break the crystal lattice is too high, not necessarily because they are too lipophilic.

Diagnostic Workflow (Decision Tree)

Run this logic to determine if you have a lattice energy problem or a lipophilicity problem.

Solubility_Decision_Tree Start Low Solubility Observed Check_MP Check Melting Point (Tm) Start->Check_MP High_Tm Diagnosis: 'Brick Dust' (High Lattice Energy) Check_MP->High_Tm Tm > 200°C Low_Tm Low_Tm Check_MP->Low_Tm Tm < 150°C Check_LogP Check LogP / LogD High_LogP Diagnosis: 'Grease Ball' (High Lipophilicity) Check_LogP->High_LogP LogP > 3.5 Low_LogP Diagnosis: Solvation Limited (Check pKa / Ionization) Check_LogP->Low_LogP LogP < 3.0 Sol_Brick Solution: Disrupt Planarity (Twist the molecule) High_Tm->Sol_Brick Low_Tm->Check_LogP Sol_Grease Solution: Add Polar Groups (Reduce LogP) High_LogP->Sol_Grease

Caption: Diagnostic logic to distinguish between crystal packing issues (Brick Dust) and hydrophobicity issues (Grease Ball).

FAQ: Solubility

Q: My compound has a LogP of 2.5 (ideal), but solubility is <1 µg/mL. Why? A: You are likely dealing with a planar pyrazole system that stacks efficiently in the solid state. The Fix: Introduce a "molecular twist." Adding a methyl group or a substituent at the ortho-position of an attached phenyl ring disrupts molecular planarity. This lowers the melting point and the lattice energy, drastically improving solubility without significantly changing LogP [1].

Q: Should I use Kinetic or Thermodynamic solubility data? A: Use Thermodynamic Solubility (crystalline solid in buffer, 24h equilibrium) for lead optimization. Kinetic solubility (from DMSO stock) often gives false positives because the compound creates a supersaturated amorphous precipitate that hasn't found its stable crystal lattice yet.

Module 2: Metabolic Stability (The "Silent Killer")

Symptom: High clearance in vivo, but low clearance in standard microsome (NADPH) assays. Diagnosis: N-Glucuronidation.[1][2][3]

Standard metabolic stability assays use NADPH to drive CYP450 reactions. However, pyrazoles are prime substrates for UGT enzymes (specifically UGT1A4 and UGT2B10), which require UDPGA as a cofactor. If you don't add UDPGA to your assay, you will miss this clearance pathway entirely.

Experimental Protocol: The "UDPGA Check"

Objective: Confirm if N-glucuronidation is driving clearance.

  • Preparation: Prepare liver microsomes (human and relevant preclinical species).

  • Group A (CYP only): Incubate compound + Microsomes + NADPH .

  • Group B (UGT only): Incubate compound + Microsomes + UDPGA + Alamethicin (pore-forming agent to allow UDPGA entry).

  • Group C (Combined): Incubate with both cofactors.

  • Analysis: LC-MS/MS monitoring of parent depletion and formation of [M+176] adducts (Glucuronide).

Data Interpretation Table:

ResultInterpretationAction Item
Stable in A, Unstable in B Confirmed N-Glucuronidation. Block the N-site or increase steric bulk around the pyrazole nitrogen [2].
Unstable in A, Stable in B Oxidative Clearance (CYP). Run "MetID" to find oxidation soft spots (likely C-oxidation).
Stable in both Renal/Biliary Excretion? Check permeability and efflux (Module 3).
Visualizing the Trap

Glucuronidation_Trap cluster_pathways Metabolic Pathways Compound Pyrazole Inhibitor Microsome Liver Microsome Assay Compound->Microsome CYP CYP450 (Requires NADPH) Microsome->CYP + NADPH only UGT UGT1A4 (Requires UDPGA) Microsome->UGT + UDPGA Result_False False Stability (In Vivo Failure) CYP->Result_False No Metabolism Result_True Clearance Detected ([M+176] Metabolite) UGT->Result_True Rapid N-Glucuronidation

Caption: Why standard NADPH-only assays fail to detect pyrazole clearance via UGT pathways.

Module 3: Permeability & Efflux

Symptom: Low Caco-2 recovery or high Efflux Ratio (ER > 2.0).[4] Diagnosis: P-glycoprotein (P-gp) Efflux.

Pyrazoles with free N-H groups are Hydrogen Bond Donors (HBD). High HBD count correlates with poor passive permeability and high P-gp recognition.

Troubleshooting Guide

Q: How do I fix high efflux without killing potency? A: The "N-Methylation Switch." Replacing a free N-H pyrazole with an N-methyl pyrazole reduces the HBD count by 1. This often:

  • Improves passive permeability.

  • Reduces P-gp efflux liability.

  • Risk: Verify that the N-H was not essential for binding to the kinase hinge region. If it was, consider a "prodrug" approach or flanking the N-H with steric bulk to hinder transporter recognition [3].

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • N-glucuronidation: The Human Element. Hypha Discovery. [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551. Journal of Medicinal Chemistry. [Link]

  • Prediction of Oral Bioavailability: Challenges and Strategies. Walsh Medical Media. [Link]

Sources

Refining purification methods for 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS: 38965-47-8).[1] This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting MPS1, BRAF) and requires high regio-isomeric purity for downstream efficacy.

The following protocols are synthesized from industrial separation standards for aminopyrazoles, focusing on the removal of the persistent regioisomer 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine .

Section 1: Chemical Profile & Solubility Architecture

Before initiating purification, you must understand the physiochemical behavior of the target molecule versus its impurities.

FeatureSpecificationTechnical Insight
Target Structure 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amineBasicity: Contains two basic centers (Pyridine N and Pyrazole-amine).[2] pKa: ~5.5 (Pyridine), ~3.5 (Pyrazole amine).
Primary Impurity 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-amineRegioisomer: Formed during the condensation of methylhydrazine with the beta-ketonitrile precursor.[1] Hard to separate due to identical mass/polarity.[1]
Melting Point 213–215 °CHigh MP indicates strong crystal lattice energy; suitable for recrystallization.[1]
Solubility High: DMSO, DMF, MeOH (Hot), dilute HCl.Moderate: Ethanol (Hot), THF.Low: Toluene, DCM, Ethyl Acetate, Hexanes.Purification Lever: The compound is soluble in hot alcohols but insoluble in non-polar aromatics (Toluene), creating a perfect recrystallization gradient.

Section 2: Purification Decision Matrix (Workflow)

The following decision tree outlines the optimal purification route based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity HighImpurity < 85% Purity (High Regioisomer Content) CheckPurity->HighImpurity High Byproducts ModPurity 85-95% Purity CheckPurity->ModPurity Standard Crude HighPurity > 95% Purity CheckPurity->HighPurity Near Pure AcidBase Protocol A: Acid-Base Extraction (Remove Non-Basics) HighImpurity->AcidBase Recryst Protocol B: Recrystallization (Solvent: EtOH/Toluene) ModPurity->Recryst Final Final Product (>99% Purity) HighPurity->Final AcidBase->ModPurity Recryst->CheckPurity Re-analyze Column Protocol C: Flash Chromatography (DCM:MeOH Gradient) Recryst->Column If Regioisomer Persists Column->Final

Figure 1: Purification logic flow. Protocol selection depends on the initial ratio of the target 3-pyridyl isomer to the 5-pyridyl byproduct.[1]

Section 3: Detailed Protocols

Protocol A: Acid-Base Extraction (Bulk Cleanup)

Use this when the crude contains non-basic impurities (unreacted nitriles or tar).

  • Dissolution: Dissolve crude solid in 1N HCl (10 mL/g). The target amine and pyridine ring will protonate, becoming water-soluble.[1]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2x).[1][3][4]

    • Why? This removes neutral organic impurities and unreacted starting materials that do not protonate.[1] Discard the organic layer.[1]

  • Basification: Cool the aqueous layer to 0–5 °C. Slowly adjust pH to ~10 using 4N NaOH or Sat. NaHCO3 .[1]

    • Observation: The product should precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry.[1]

Protocol B: Selective Recrystallization (Regioisomer Control)

The most effective method for separating the 3-pyridyl (Target) from the 5-pyridyl (Impurity).

  • Solvent System: Ethanol (Solvent) and Toluene (Anti-solvent).[1]

  • Dissolution: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (80 °C) until fully dissolved.

  • Precipitation:

    • Remove from heat.[1][3]

    • While still warm, slowly add Toluene (5–10 mL/g).

    • Allow the mixture to cool slowly to room temperature, then chill to 4 °C for 4 hours.

  • Filtration: Filter the crystals. Wash the cake with cold Toluene .

    • Mechanism:[2][3][5][6] The target 3-pyridyl isomer typically crystallizes more readily in this lattice, while the 5-pyridyl isomer and oily impurities remain in the mother liquor.

Protocol C: Flash Chromatography (Polishing)

Required if recrystallization fails to achieve >99% purity.

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Gradient:

    • Start: 100% DCM (Elutes non-polar impurities).[1]

    • Ramp: 0% → 5% MeOH in DCM over 10 CV (Column Volumes).

    • Hold: 5–8% MeOH (Product elution).[1]

  • Additive: Add 1% Triethylamine (TEA) or NH4OH to the mobile phase.[1]

    • Critical: The free amine groups on the pyrazole interact strongly with acidic silanols on the silica, causing peak tailing. The base suppresses this interaction, sharpening the peak.

Section 4: Technical Support & Troubleshooting (FAQ)

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Diagnosis: The solvent polarity difference is too high, or the solution is too concentrated. Fix:

  • Seed Crystals: Retain a small amount of crude solid to use as seed crystals.[1] Add them when the solution is slightly cloudy at 40 °C.

  • Solvent Switch: Switch from Ethanol/Toluene to Isopropanol (IPA) . IPA has a boiling point (82 °C) that allows for good solubility at reflux but poor solubility at room temperature, often promoting better crystal growth for aminopyrazoles.[1]

Q2: How do I distinguish the Target (3-pyridyl) from the Regioisomer (5-pyridyl) by NMR?

Analysis: You cannot rely solely on MS (mass is identical). You must use 1H-NMR (NOESY) .[1]

  • Target (1-Methyl-3-(pyridin-4-yl)...): The N-Methyl group (approx 3.7–3.9 ppm) is spatially distant from the Pyridine ring.[1] You will see NOE correlations between the N-Methyl and the Pyrazole-H4 proton, but weak/no correlation to the Pyridine protons.

  • Impurity (1-Methyl-5-(pyridin-4-yl)...): The N-Methyl group is sterically crowded next to the Pyridine ring.[1] You will see a strong NOE correlation between the N-Methyl protons and the Pyridine protons.[1]

Q3: The HPLC peaks are tailing severely. Is my column broken?

Diagnosis: Likely not. Aminopyrazoles are basic and stick to residual silanols on C18 columns.[1] Fix:

  • Buffer: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 8–9).[1] High pH is often better for basic amines to keep them deprotonated and reduce interaction, but ensure your column is pH resistant (e.g., Waters XBridge).

  • Temperature: Run the column at 40 °C to improve mass transfer kinetics.

Section 5: Analytical Reference Data

HPLC Method Parameters (Quality Control):

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption) and 280 nm
Retention Target typically elutes after the more polar unreacted hydrazine but before non-polar bis-alkylated byproducts.

References

  • Vertex AI Search. (2026).[1] Purification and synthesis of aminopyrazoles and pyridine derivatives. 4

  • MDPI. (2021). Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.[3] 3[4][7][8][9]

  • PubChem. (2025).[1] 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Compound Summary. National Library of Medicine.[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Sources

Addressing poor permeability of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Permeability Optimization

Welcome to the Pyrazole Scaffold Optimization Hub. Role: Senior Application Scientist Status: Active Support Session

Introduction: The "Brick Dust" & Polarity Paradox

Pyrazole rings are privileged scaffolds in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands due to their ability to mimic the adenine ring of ATP and engage in critical hydrogen bonding. However, users frequently encounter a "permeability wall."

The Core Problem: Unsubstituted pyrazoles possess a free N-H group acting as a Hydrogen Bond Donor (HBD). While this is excellent for binding affinity (e.g., to the hinge region of a kinase), it imposes a high desolvation energy penalty when the molecule attempts to enter the lipid bilayer. Furthermore, pyrazoles often exhibit high crystal lattice energy (high melting points), leading to "brick dust" properties where the compound is neither soluble nor permeable.

This guide addresses these issues through three technical modules: Molecular Design , Physicochemical Tuning , and Assay Troubleshooting .

Module 1: Molecular Design Strategies

Objective: Reduce the HBD penalty without destroying target affinity.

The "Magic Methyl" Effect (N-Methylation)

The most direct solution is capping the pyrazole nitrogen.

  • Mechanism: Replacing the N-H with N-CH₃ removes the HBD, lowering the desolvation energy required to enter the membrane.

  • Impact: This typically increases lipophilicity (LogP) and permeability.

  • Risk: If the N-H is essential for binding (e.g., donating a hydrogen to the kinase hinge region), methylation will abolish potency.

  • Protocol: Perform an in silico docking check before synthesis. If the N-H points away from the protein or into a solvent channel, N-methylation is the primary fix.

Intramolecular Hydrogen Bonding (IMHB)

If the N-H cannot be chemically capped (e.g., it is required for binding), you must "hide" it from the solvent during transport.

  • Strategy: Introduce a Hydrogen Bond Acceptor (HBA) (e.g., -F, -OCH₃, pyridine N) in close proximity (ortho-substitution on an adjacent ring).

  • Result: The pyrazole N-H forms a temporary internal bond with the acceptor, effectively "masking" its polarity while traversing the lipid membrane. Once inside the binding pocket, the bond breaks to interact with the protein.

Decision Logic for Structural Modification

PyrazoleOptimization start Low Permeability Detected (Papp < 10^-6 cm/s) check_nh Is Pyrazole NH critical for Target Binding? start->check_nh yes_binding YES: NH is essential check_nh->yes_binding Docking Analysis no_binding NO: NH is solvent exposed check_nh->no_binding strat_imhb Strategy A: Intramolecular Shielding Add ortho-F or heteroatom acceptor yes_binding->strat_imhb strat_prodrug Strategy B: Transient Prodrug (e.g., N-acyloxymethyl) yes_binding->strat_prodrug strat_methyl Strategy C: N-Alkylation (Methyl/Ethyl/Cyclopropyl) no_binding->strat_methyl strat_bioiso Strategy D: Bioisostere (Switch to Isoxazole/Triazole) no_binding->strat_bioiso test Re-test in PAMPA/Caco-2 strat_imhb->test strat_prodrug->test strat_methyl->test strat_bioiso->test

Figure 1: Decision tree for structural modification of impermeable pyrazole inhibitors.

Module 2: Physicochemical Data & Formulation

Objective: Balance Solubility and Lipophilicity.

Pyrazoles often suffer from solubility-limited absorption. A compound may be permeable, but if it crashes out of solution in the gut (or assay buffer), it appears impermeable.

Comparative Properties Table
Modification StrategyEffect on LogPEffect on Melting Point (Tm)Permeability ImpactRisk Factor
Parent (Unsubstituted) ModerateHigh (Crystal Lattice Stability)Low (High Desolvation Cost)Poor Solubility ("Brick Dust")
N-Methylation Increases (+0.3 to +0.5)Lowers (Disrupts Lattice)High (Removes HBD)Loss of Potency (if H-bond needed)
N-Cyclopropyl Increases (+0.8 to +1.0)Lowers significantlyHigh Metabolic Stability (CYP oxidation)
Fluorination (C-F) IncreasesVariableModerate (Shields HBD)Electronic effects on ring reactivity
The Prodrug Approach

If the active parent molecule is absolutely insoluble/impermeable:

  • N-Acyloxymethyl derivatives: These are "soft" alkyl groups attached to the pyrazole nitrogen. They improve lipophilicity for membrane crossing but are hydrolyzed by esterases in the plasma to release the active N-H pyrazole.

  • Reference: This strategy has been successfully employed to mask amide/azole HBDs in clinical candidates [1].

Module 3: Assay Troubleshooting (Caco-2/PAMPA)

Objective: Distinguish between true impermeability and assay artifacts.

Common User Complaint: "My pyrazole shows <10% recovery in Caco-2 assays. Is it unstable?" Diagnosis: Likely not unstable. Pyrazoles are generally metabolically robust. The issue is usually non-specific binding (NSB) to the plastic assay plate or the membrane filter due to high lipophilicity.

Troubleshooting Protocol: The "Sticky Compound" Fix

Step 1: Mass Balance Check Calculate Recovery % =



  • If Recovery < 70%, your data is invalid. The compound is stuck to the plastic.

Step 2: Modify the Receiver Buffer (The "Sink" Condition) Standard HBSS buffer is too polar for lipophilic pyrazoles. They cross the membrane but instantly bind to the plastic receiver well rather than staying in solution.

  • Action: Add 1% to 4% BSA (Bovine Serum Albumin) to the receiver compartment.

  • Why? BSA acts as a "chaperone," binding the drug as it exits the membrane, keeping it in solution for quantification.

Step 3: Pre-treat Collection Plates

  • Action: Add acetonitrile/methanol to the collection plates before transferring the assay buffer. This prevents the compound from precipitating or binding to the pipette tips/plate walls during the transfer step [2].

Caco-2 Workflow for Pyrazoles

Caco2Workflow sample Pyrazole Sample assay Caco-2 Incubation (2 hours) sample->assay check_rec Check Recovery % assay->check_rec good_rec Recovery > 80% check_rec->good_rec Valid bad_rec Recovery < 70% check_rec->bad_rec Invalid calc_papp Calculate Papp (Permeability Coeff) good_rec->calc_papp troubleshoot Troubleshoot: 1. Add 4% BSA to Receiver 2. Use Glass/Low-bind Plates bad_rec->troubleshoot troubleshoot->assay Re-run

Figure 2: Optimized Caco-2 workflow for hydrophobic pyrazole derivatives.

FAQs: Pyrazole Specifics

Q1: I N-methylated my pyrazole, and permeability improved, but potency dropped 100-fold. Why? A: You likely blocked a critical hydrogen bond interaction. Check the co-crystal structure of the parent compound. If the pyrazole N-H donates to the protein (e.g., Glu or Asp residues in the hinge region), you cannot methylate it permanently. Switch to an Intramolecular Hydrogen Bond (IMHB) strategy (see Module 1.2) or a prodrug approach.[1][2][3][4][5]

Q2: My compound has high Papp (permeability) but low oral bioavailability (%F). What is happening? A: This suggests high First-Pass Metabolism or Efflux .

  • Metabolism: Pyrazoles are generally stable, but N-alkyl chains (especially N-ethyl/isopropyl) are sites for CYP450 oxidation. Check microsomal stability (HLM/MLM).

  • Efflux: Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). If ER > 2, your compound is a P-gp substrate. Capping the HBD often reduces P-gp recognition [3].

Q3: Can I use salt formation to improve permeability? A: Generally, no . Salt formation improves solubility (dissolution rate), but the ionized form is less permeable than the neutral form. For pyrazoles (pKa ~2.5), they are neutral at physiological pH (7.4) anyway. Salt formation helps get the drug into solution, but structural modification (lipophilicity) helps it cross the membrane.

References

  • Prodrug Strategies for Permeability

    • Title: Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
    • Source: ACS Publications (2020).[3][6]

    • URL:[Link]

  • Caco-2 Recovery Optimization

    • Title: Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay.
    • Source: PubMed / NIH (2025/2012).
    • URL:[Link]

  • Pyrazole Drug Design & Properties

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
    • Source: PMC / NIH (2023).
    • URL:[Link]

Sources

Validation & Comparative

Comparing efficacy of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine and 5(Z)-7-oxozeaenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the established TAK1 inhibitor 5(Z)-7-oxozeaenol and the aminopyrazole-based probe 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine .

Executive Summary: The Covalent Standard vs. The Reversible Challenger

In the landscape of MAP3K7 (TAK1) inhibition, the comparison between 5(Z)-7-oxozeaenol and 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine represents a fundamental choice between irreversible potency and reversible specificity .

  • 5(Z)-7-oxozeaenol (5ZO): The historical "gold standard" tool compound. It is a resorcylic acid lactone that acts as a potent, irreversible inhibitor by covalently modifying reactive cysteines. While highly efficacious in blocking NF-κB and MAPK pathways, its utility is compromised by "dirty" kinase selectivity (inhibiting ~50+ other kinases) and chemical instability.

  • 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (MPPA): A representative of the aminopyrazole class (structurally related to the selective inhibitor Takinib ). This scaffold typically functions as a reversible, ATP-competitive (Type I) inhibitor. While often less potent in its fragment form compared to 5ZO, this class offers superior selectivity potential and metabolic stability, making it a preferred scaffold for drug development over the resorcylic lactones.

Part 1: Mechanistic Profile & Chemical Biology

The distinct binding modes of these two compounds dictate their experimental utility and limitations.

Feature5(Z)-7-oxozeaenol 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Chemical Class Resorcylic Acid Lactone (RAL)Aminopyrazole (Heterocyclic small molecule)
Binding Mode Covalent (Irreversible) ATP-Competitive (Reversible, Type I)
Target Interaction Forms a Michael adduct with Cys174 (or equivalent reactive Cys) in the ATP-binding pocket.Hydrogen bonding with the hinge region (Glu-Lys axis) via the amine and pyrazole nitrogens.
Selectivity Profile Low (Promiscuous). Inhibits FLT3, MAP2K1, PIM1, and others.Moderate to High. Tunable via substitutions on the pyridine/pyrazole rings.
Cellular Stability Low. Susceptible to hydrolysis and rapid degradation in plasma.High. Stable scaffold suitable for SAR optimization.
The Mechanistic Pathway

TAK1 acts as a central node integrating signals from IL-1β, TNFα, and TLRs to activate NF-κB and MAPK pathways.

TAK1_Pathway Receptors TLR / IL-1R / TNFR TRAF6 TRAF6 (Ubiquitination) Receptors->TRAF6 TABs TAB1/2/3 TRAF6->TABs TAK1 TAK1 (MAP3K7) Target Node TABs->TAK1 Activation IKK IKK Complex TAK1->IKK MKK MKK3/6 & MKK4/7 TAK1->MKK Inhibitor1 5(Z)-7-oxozeaenol (Covalent Block) Inhibitor1->TAK1 Irreversible Inhibitor2 Aminopyrazole (Reversible Block) Inhibitor2->TAK1 Reversible NFkB NF-κB Translocation (Inflammation) IKK->NFkB MAPK p38 / JNK (Stress Response) MKK->MAPK

Caption: TAK1 signaling cascade showing the bifurcation into NF-κB and MAPK pathways, both blocked by the inhibitors at the MAP3K7 node.

Part 2: Comparative Efficacy Data

The following data summarizes typical performance metrics. Note that while 5ZO is potent, its toxicity often confounds data at high concentrations (>1 µM).

Metric5(Z)-7-oxozeaenolAminopyrazole Scaffold (e.g., Takinib/MPPA)
Biochemical IC50 (TAK1) ~8 - 25 nM ~10 - 100 nM (Highly dependent on substitution)
Cellular EC50 (NF-κB) ~50 - 200 nM ~100 - 500 nM
Kinome Selectivity Poor. Hits >50 kinases at 1 µM.Excellent. (e.g., Takinib has Gini score >0.75).
Reversibility No. Washout does not restore activity.Yes. Activity restores after washout.
Cytotoxicity High (General toxicity due to off-targets).Low (Target-specific effects).

Critical Insight: In "washout" experiments, cells treated with 5ZO will remain inhibited even after the drug is removed, due to the covalent bond. Cells treated with the aminopyrazole will recover pathway activity (phosphorylation of p38/IκBα) within 1-2 hours of media change.

Part 3: Experimental Protocols

To validate the efficacy and mechanism of these compounds in your lab, use the following self-validating protocols.

Protocol A: The "Washout" Assay (Distinguishing Binding Modes)

Objective: To determine if the inhibition is reversible (Aminopyrazole) or irreversible (5ZO).

  • Seeding: Seed HeLa or RAW 264.7 cells in 6-well plates (10^6 cells/well).

  • Pre-treatment: Treat cells with:

    • Vehicle (DMSO)

    • 5(Z)-7-oxozeaenol (500 nM)

    • Aminopyrazole (1 µM)

    • Incubate for 1 hour .

  • Washout Phase:

    • Aspirate media.

    • Wash 3x with warm PBS (critical to remove unbound reversible inhibitor).

    • Add fresh, drug-free media.

    • Control wells: Do not wash; keep drug present.

  • Recovery: Incubate for 0, 2, or 4 hours post-wash.

  • Stimulation: Stimulate with IL-1β (10 ng/mL) for 15 minutes to activate the pathway.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer + Phosphatase Inhibitors.

    • Blot Target: Phospho-p38 (Thr180/Tyr182) or Phospho-IκBα.

    • Total Protein: Total p38 or β-Actin.

Expected Result:

  • 5ZO: Phospho-signal remains blocked even after washout (Covalent).

  • Aminopyrazole: Phospho-signal returns after washout (Reversible).

Protocol B: Kinase Selectivity Profiling (In Vitro)

Objective: To verify the specificity of the Aminopyrazole compared to the "dirty" 5ZO.

  • Assay Platform: Use a radiometric hot-spot assay or LanthaScreen (FRET).

  • Panel Selection: Include TAK1 (Target) and potential off-targets: FLT3, MEK1, P38α, CDK9 .

  • Procedure:

    • Incubate kinase + substrate + ATP (Km) + Inhibitor (1 µM).

    • Measure phosphorylation.

  • Data Analysis: Calculate % Inhibition.

    • 5ZO will likely inhibit FLT3 and MEK1 >80%.

    • Aminopyrazole should show minimal inhibition of MEK1/FLT3 (if optimized).

Part 4: Synthesis & Handling

  • 5(Z)-7-oxozeaenol:

    • Storage: -80°C in DMSO. Highly unstable in aqueous solution; prepare fresh.

    • Light Sensitivity: Protect from light (cis-enone moiety is reactive).

  • 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine:

    • Storage: -20°C. Stable powder.

    • Solubility: Soluble in DMSO (>10 mM).

References

  • Ninomiya-Tsuji, J., et al. (2003). "A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase." Journal of Biological Chemistry, 278(20), 18485-18490. Link

  • Totzke, J., et al. (2017). "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNFα Inhibition for Cancer and Autoimmune Disease." Cell Chemical Biology, 24(8), 1029-1039. (Describes the aminopyrazole class efficacy). Link

  • Wu, X., et al. (2013). "Structural insights into the specific inhibition of TAK1 by 5Z-7-oxozeaenol." Nature Communications, 4, 1-9. Link

Cross-Reactivity Profiling of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profiling for 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS: 38965-47-8).[1] Within drug discovery, this compound is recognized not as a standalone therapeutic, but as a privileged scaffold (fragment) widely utilized to synthesize Type I and Type II kinase inhibitors, particularly targeting p38 MAPK , JNK , and B-Raf pathways.[1]

A Technical Comparison Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Compound Identity

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine serves as a critical "hinge-binding" motif.[1] Its structural logic relies on the pyrazole nitrogen and the exocyclic amine forming a donor-acceptor pair that mimics the adenine ring of ATP.[1]

  • Primary Utility: Building block for inhibitors of Serine/Threonine kinases (p38

    
    , JNK1-3) and Tyrosine kinases (Syk).[1]
    
  • Profiling Objective: Unlike optimized leads (nM potency), this fragment typically displays

    
    M affinity. Profiling aims to identify "intrinsic promiscuity" and "ligand efficiency" before chemical elaboration.[1]
    
  • Critical Liability: The pyridine nitrogen is a known metabolic soft spot (N-oxidation) and a potential coordinator of the Heme iron in CYP450 enzymes, necessitating early ADMET profiling.[1]

Comparative Analysis: Scaffold Performance

The following table compares the 1-Methyl-3-(pyridin-4-yl)pyrazole scaffold against alternative hinge-binding fragments used in similar kinase campaigns.

Feature1-Methyl-3-(pyridin-4-yl)pyrazole Aminopyrimidine (e.g., Pazopanib core) Indazole (e.g., Axitinib core)
Primary Target Class p38 MAPK, JNK, B-RafVEGFR, PDGFR, CDKVEGFR, FGFR, p38
Binding Mode Bidentate H-bond (Hinge)Bidentate/Tridentate H-bondBidentate H-bond
Selectivity Potential Moderate. Pyridine moiety often incurs CYP inhibition.[1]Low to Moderate. Highly promiscuous without specific "tail" groups.[1]High. Rigid fused ring system offers better shape complementarity.[1]
Ligand Efficiency (LE) High (>0.4). Low MW (<200 Da) with specific binding.[1]Moderate. Often requires higher MW for selectivity.[1]Moderate. Higher lipophilicity (cLogP).[1]
Key Liability CYP450 Inhibition (due to pyridine N).[1]Solubility (planar stacking).[1]Metabolic Stability (oxidation).[1]
Experimental Data: Representative Kinase Selectivity Profile

Data simulated based on typical scaffold behavior at 10 µM concentration.

Kinase Target% Inhibition (10 µM)Interpretation
p38 MAPK

85% Primary Hit. Strong hinge interaction.[1]
JNK1 60%Off-Target. Common due to ATP pocket homology.[1]
B-Raf (V600E) 45%Off-Target. Potential for poly-pharmacology.[1]
CDK2/CyclinA 15%Selectivity Window. Low affinity for CDKs vs. MAPKs.[1]
LCK < 10%Clean. Minimal Src-family cross-reactivity.

Strategic Profiling Workflow

To accurately profile this fragment, a standard IC50 assay is insufficient due to low affinity.[1] A biophysical approach is required.[1]

ProfilingWorkflow QC 1. Compound QC (LC-MS/NMR >98%) TSA 2. Thermal Shift Assay (Tm Screening) QC->TSA Confirm Purity Kinome 3. KinomeScan™ (Competition Binding) TSA->Kinome Select Hits (>2°C shift) Func 4. Functional IC50 (Radiometric/FRET) Kinome->Func Validate Binding ADMET 5. Liability Screen (CYP450 / hERG) Func->ADMET Lead Qualification

Figure 1: Step-wise profiling workflow for low-affinity kinase fragments.

Detailed Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: Rapidly identify kinase targets stabilized by the fragment (validating binding without needing enzymatic turnover).[1]

  • Reagent Prep: Prepare 4 µM Recombinant Kinase Domain (e.g., p38

    
    ) in buffer (10 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound Dosing: Add 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine to a final concentration of 50 µM (high concentration required for fragments). Include DMSO control.

  • Execution: Run on a RT-PCR machine (ramp 25°C to 95°C at 0.5°C/min).

  • Analysis: Calculate

    
    . A shift of 
    
    
    
    C indicates significant binding.[1]
Protocol B: Radiometric Kinase Assay (³³P-ATP)

Purpose: Gold-standard functional validation to determine IC50.[1]

  • Substrate: Use myelin basic protein (MBP) or specific peptide substrate.[1]

  • Reaction Mix: Combine Kinase (5-10 nM), Substrate (20 µM), and Compound (dose-response: 100 µM to 1 nM).[1]

  • Initiation: Add ATP mixture (cold ATP + [

    
    -³³P]ATP, specific activity ~10 µCi/µl).[1]
    
  • Incubation: 30 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

    • Note: Ensure the compound does not quench the scintillation signal (common with nitrogen-rich heterocycles).[1]

Mechanistic Insight: The "Hinge Binder" Logic

The cross-reactivity of this scaffold is dictated by the conservation of the "Gatekeeper" residue and the Hinge region geometry.[1]

InteractionMap Scaffold 1-Methyl-3-(pyridin-4-yl) pyrazol-5-amine Hinge Kinase Hinge Region (Met/Glu Backbone) Scaffold->Hinge H-Bond Donor (Amine) H-Bond Acceptor (Pyraz-N) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Steric Clash/Fit Water Conserved Water Network Scaffold->Water Pyridine-N Interaction OffTarget Off-Target Hits (JNK, CDK) Hinge->OffTarget Structural Homology

Figure 2: Structural determinants of selectivity.[1] The Pyridine-N interaction with conserved water molecules often dictates the selectivity profile between p38 and other MAPKs.[1]

References

  • Regan, J., et al. (2002).[1] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link[1]

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1] Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Fragment-Based Drug Discovery." Elsevier.[1] Link

  • Vertex Pharmaceuticals. (2000).[1] "Patent WO2000043384A1: Inhibitors of p38 kinase."[1] Google Patents.[1] Link

Sources

A Comparative Guide to Pyrazole Inhibitors in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitutions, leading to the development of highly potent and selective inhibitors of various oncogenic targets.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities by targeting key players in tumor progression, including protein kinases and components of the cellular cytoskeleton.[3][4] Several FDA-approved drugs, such as Crizotinib and Pralsetinib for non-small cell lung cancer, feature a pyrazole core, underscoring its clinical significance.[5]

This guide will delve into a comparative analysis of pyrazole inhibitors targeting three critical classes of molecules in cancer biology: Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, and tubulin. We will examine their performance in a range of tumor models, including leukemia, lung, breast, and colon cancer.

Comparative Efficacy of Pyrazole Inhibitors: An In Vitro Perspective

The cornerstone of preclinical drug evaluation lies in determining the cytotoxic and target-specific inhibitory potential of a compound. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) are critical metrics for this assessment. The following table summarizes the in vitro efficacy of selected pyrazole-based inhibitors across a panel of human cancer cell lines, offering a comparative snapshot of their potency and tumor model-specific activity.

Inhibitor ClassCompoundTarget(s)Tumor Model (Cell Line)IC50 / GI50 (µM)Reference
CDK Inhibitors Compound 9 CDK2-0.96[6][7]
Compound 4 CDK2HCT-116 (Colon)1.806[6]
Ribociclib (Standard)CDK4/6-0.068 (CDK2)[8]
Compound 5 CDK2HepG2 (Liver), MCF-7 (Breast)13.14 (HepG2), 8.03 (MCF-7)[9]
Roscovitine (Standard)CDKs-0.99 (CDK2)[9]
EGFR/VEGFR Inhibitors Compound 3 EGFR-0.06[10]
Compound 9 VEGFR-2-0.22[10]
Compound 12 EGFR/VEGFR-2HepG2 (Liver)IC50 < 0.71[10]
Erlotinib (Standard)EGFRHepG2 (Liver)10.6[10]
Sorafenib (Standard)VEGFRHepG2 (Liver)-[10]
Tubulin Polymerization Inhibitors Compound 5b TubulinK562 (Leukemia), A549 (Lung)0.021 (K562), 0.69 (A549)[11]
ABT-751 (Standard)TubulinK562 (Leukemia), A549 (Lung)More potent than ABT-751[11]
PTA-1TubulinA549 (Lung), Jurkat (Leukemia)0.17 (A549), 0.32 (Jurkat)[12][13]
Compound 6c TubulinSK-MEL-28 (Melanoma)3.46[14]
Other/Multi-Targeted CelecoxibCOX-2HCT116, HT-29 (Colon)Enhances other chemotherapies[15]
SGI-1776PIM KinasesLung and Prostate (Preclinical)-[3]

Expert Insights: The data clearly illustrates the broad applicability of pyrazole inhibitors across diverse tumor types. For instance, the tubulin inhibitor 5b demonstrates exceptional potency against leukemia (K562) and lung cancer (A549) cells, significantly outperforming the standard agent ABT-751.[11] In the realm of CDK inhibitors, several novel pyrazole derivatives show comparable or superior activity to the well-established inhibitor Roscovitine.[9] The dual EGFR/VEGFR-2 inhibitor 12 showcases the potential for multi-targeted therapy within a single molecule.[10] It is crucial to note that while some compounds exhibit broad-spectrum activity, others display a more selective profile, highlighting the importance of matching the inhibitor to the specific molecular drivers of a given tumor.

Mechanistic Insights: Visualizing the Action of Pyrazole Inhibitors

To comprehend the comparative efficacy of these inhibitors, it is essential to understand their mechanisms of action at a molecular level. The following diagrams illustrate the key signaling pathways and cellular processes targeted by the discussed pyrazole inhibitors.

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 S S G2 G2 M M CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Pyrazole_CDK_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_CDK_Inhibitor->CDK2_CyclinE Inhibits

Figure 1: Mechanism of cell cycle arrest by pyrazole-based CDK2 inhibitors.

Causality Explained: CDK2, in complex with Cyclin E, is a critical regulator of the G1/S phase transition. It phosphorylates the retinoblastoma protein (Rb), causing it to release the transcription factor E2F. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry. Pyrazole-based CDK2 inhibitors competitively bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of Rb.[6][7] This maintains Rb in its active, E2F-bound state, thereby halting the cell cycle in the G1 phase and preventing tumor cell proliferation.[7]

RTK_Inhibition cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole_RTK_Inhibitor Pyrazole-based EGFR/VEGFR Inhibitor Pyrazole_RTK_Inhibitor->EGFR Inhibits Pyrazole_RTK_Inhibitor->VEGFR Inhibits

Figure 2: Inhibition of EGFR and VEGFR signaling pathways by pyrazole inhibitors.

Causality Explained: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases that, upon ligand binding, activate downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are central to promoting cell proliferation, survival, and angiogenesis.[16] Pyrazole-based inhibitors targeting these receptors act as ATP-competitive inhibitors, blocking the kinase activity and thereby preventing the downstream signaling events that drive tumor growth and vascularization.[10][17]

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Pyrazole_Tubulin_Inhibitor Pyrazole-based Tubulin Inhibitor Pyrazole_Tubulin_Inhibitor->Tubulin_Dimers Binds to Colchicine Site Cell_Division Cell Division Mitotic_Spindle->Cell_Division

Figure 3: Disruption of microtubule dynamics by pyrazole-based tubulin inhibitors.

Causality Explained: Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for forming the mitotic spindle during cell division.[18] Pyrazole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin.[18] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of a functional mitotic spindle.[14] The cell is consequently arrested in the G2/M phase of the cell cycle, leading to the induction of apoptosis.[12]

In Vivo Efficacy: From Cell Lines to Xenograft Models

While in vitro assays provide valuable data on potency, in vivo studies are critical for evaluating the therapeutic potential of an inhibitor in a more complex biological system. Subcutaneous xenograft models, where human tumor cells are implanted in immunodeficient mice, are a standard for assessing anti-tumor efficacy.[19]

Several pyrazole derivatives have demonstrated significant in vivo activity. For instance, a dual CDK and histone deacetylase (HDAC) inhibitor, compound 27 , when administered to nude mice with HCT116 colorectal cancer xenografts, reduced tumor size by 37% and 51% at doses of 12.5 and 25 mg/kg, respectively.[20] Furthermore, certain pyrazole derivatives have shown the ability to inhibit KRAS-mutant lung tumor growth in xenografts, leading to a significant increase in overall survival with no apparent toxicity.[16] Another pyrazole compound, FWJ-D5, demonstrated a significant reduction in tumor volume in a leukemia xenograft mouse model.[21] The 4-aminopyrazole derivative IV has also been reported as a potent antitumor agent in in vivo models of human colorectal and ovarian carcinomas.[5]

These findings underscore the translational potential of pyrazole inhibitors from in vitro to in vivo settings and highlight their promise for clinical development.

Experimental Protocols: Ensuring Reproducibility and Scientific Rigor

The trustworthiness of experimental data hinges on the robustness and clarity of the methodologies employed. Below are detailed, step-by-step protocols for key assays used in the comparative evaluation of pyrazole inhibitors.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS).[9][13] Incubate overnight under standard cell culture conditions (37°C, 5% CO2).[9]

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitors in the appropriate vehicle (e.g., DMSO). Treat the cells with varying concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).[9][13]

  • MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use a non-linear regression model to determine the IC50 or GI50 value.[9]

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[13] Reconstitute lyophilized tubulin protein and prepare the tubulin polymerization buffer as per the manufacturer's instructions.[13]

  • Assay Setup: Pre-warm a 96-well plate to 37°C.[13] Add the pyrazole inhibitor at various concentrations to the wells.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.[13]

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds for 60 minutes) using a fluorescence plate reader.[11] The incorporation of a fluorescent reporter into the growing microtubules results in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase in the presence of the inhibitor indicates inhibition of tubulin polymerization. Calculate the IC50 value for tubulin polymerization inhibition.[11]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for establishing and evaluating the efficacy of pyrazole inhibitors in a subcutaneous xenograft model.

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., HCT116, A549) to log phase. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[19]

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazole inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.[16][20] The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.[16]

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Randomization Implantation->Tumor_Growth Treatment 4. Inhibitor Administration Tumor_Growth->Treatment Monitoring 5. Tumor & Body Weight Monitoring Treatment->Monitoring Analysis 6. Endpoint Analysis (TGI) Monitoring->Analysis

Figure 4: General workflow for an in vivo xenograft study.

Conclusion and Future Perspectives

This comparative guide has highlighted the significant potential of pyrazole-based inhibitors as a versatile class of anticancer agents. Their efficacy across a wide range of tumor models, targeting diverse and critical oncogenic pathways, is well-documented. The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field.

Future research should focus on several key areas. Firstly, the development of pyrazole inhibitors with improved selectivity for specific kinase isoforms will be crucial to minimize off-target effects and enhance the therapeutic window. Secondly, combination therapies, where pyrazole inhibitors are used in conjunction with other anticancer agents, hold great promise for overcoming drug resistance.[15] For instance, combining a pyrazole-based CDK inhibitor with a checkpoint inhibitor could yield synergistic effects. Finally, the identification of predictive biomarkers will be essential for patient stratification and the successful clinical translation of these promising compounds.

The continued exploration of the pyrazole scaffold, guided by robust preclinical comparative studies as outlined in this guide, will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. (2022-10-25). Available at: [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-08-04). MDPI. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024-07-20). MDPI. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024-07-20). National Institutes of Health. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024-10-29). RSC Publishing. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024-10-29). RSC Publishing. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • Pyrazole Derivatives for the Treatment of Lung Cancer Tumors. (2023-11-20). Available at: [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024-11-12). National Institutes of Health. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). National Institutes of Health. Available at: [Link]

  • New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. (2021-06-10). National Institutes of Health. Available at: [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025-09-23). Available at: [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Available at: [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. National Institutes of Health. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. Available at: [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020-05-04). National Institutes of Health. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025-11-26). RSC Publishing. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022-12-07). National Institutes of Health. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021-09-29). MDPI. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022-02-24). MDPI. Available at: [Link]

  • Interaction of celecoxib with different anti-cancer drugs is antagonistic in breast but not in other cancer cells. (2011-09-15). National Institutes of Health. Available at: [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. Available at: [Link]

  • Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. ResearchGate. Available at: [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024-06-13). ACS Publications. Available at: [Link]

  • In vivo screening models of anticancer drugs. (2018-10-07). ResearchGate. Available at: [Link]

  • Celecoxib: Antiangiogenic and Antitumoral Action. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. National Institutes of Health. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. Available at: [Link]

  • Reported examples of pyrazoles as anticancer agents with different.... ResearchGate. Available at: [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin.... ResearchGate. Available at: [Link]

  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press. Available at: [Link]

  • Exploiting Zebrafish Xenografts for Testing the in vivo Antitumorigenic Activity of Microcin E492 Against Human Colorectal Cancer Cells. Frontiers. Available at: [Link]

  • Selective COX-2 inhibitors as anticancer agents: a patent review (2014-2018). (2019-05-27). Available at: [Link]

  • CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib.. ResearchGate. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

A Comparative Guide to Evaluating Pyrazole-Based Kinase Inhibitors in Resistant vs. Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Acquired Resistance in Kinase Inhibitor Therapy

The advent of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various cancers. These small molecules are designed to block specific kinases that drive tumor growth and survival. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful kinase inhibitors due to its favorable drug-like properties.[1] However, a significant clinical challenge is the development of acquired resistance, where cancer cells evolve mechanisms to evade the drug's effects, leading to therapeutic failure.

This guide provides a comprehensive framework for evaluating the efficacy of a novel pyrazole-based kinase inhibitor, using a representative compound we'll call "Cmpd-X" (structurally analogous to 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine), in sensitive versus resistant cancer cell lines. The principles and protocols outlined here are broadly applicable to the preclinical assessment of targeted therapies and are grounded in established methodologies for characterizing drug resistance. For the purpose of this guide, we will focus on inhibitors of the Janus kinase (JAK) pathway, a critical signaling cascade often dysregulated in cancer.[2]

The JAK-STAT Pathway: A Key Target in Oncology

The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors involved in cell proliferation, differentiation, and immune response.[3] Dysregulation of this pathway is a hallmark of various malignancies, particularly hematological cancers.[4] Kinase inhibitors targeting JAK enzymes, such as Ruxolitinib, have shown clinical efficacy but are also prone to resistance.[2][5][6]

Experimental Design: A Head-to-Head Comparison

The core of this evaluation is a direct comparison of Cmpd-X's effects on a parental, drug-sensitive cell line and its derived, drug-resistant subclone. This allows for the precise identification of resistance-specific phenomena.

Establishing the Model System: Cell Line Selection and Resistance Induction

Causality: To meaningfully study resistance, one must have a relevant biological model. The ideal approach is to generate a resistant cell line from a sensitive parental line through chronic exposure to the inhibitor. This mimics the clinical scenario of acquired resistance.

  • Parental (Sensitive) Cell Line: Select a cancer cell line known to be dependent on JAK-STAT signaling. For example, a hematopoietic cancer cell line like SET-2, which is known to be sensitive to JAK2 inhibitors.[7]

  • Resistant Subclone Generation: The sensitive parental cell line is cultured in the presence of gradually increasing concentrations of a reference JAK inhibitor (e.g., Ruxolitinib) over several months.[8] This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of the drug.

The Experimental Workflow

A multi-faceted approach is necessary to comprehensively evaluate the differential effects of Cmpd-X. The workflow should include assessments of cell viability, target engagement, and downstream cellular consequences like apoptosis.

G cluster_setup Model Setup cluster_treatment Treatment cluster_assays Endpoint Assays Sensitive Parental Sensitive Cell Line (e.g., SET-2) Resistant Derived Resistant Cell Line Sensitive->Resistant Chronic Drug Exposure (e.g., Ruxolitinib) Treat_S Treat Sensitive Cells (Cmpd-X, Vehicle, Comparator) Sensitive->Treat_S Treat_R Treat Resistant Cells (Cmpd-X, Vehicle, Comparator) Resistant->Treat_R Viability Cell Viability (IC50 Determination) Treat_S->Viability Western Western Blot (Target Modulation) Treat_S->Western Apoptosis Apoptosis Assay (Flow Cytometry) Treat_S->Apoptosis Treat_R->Viability Treat_R->Western Treat_R->Apoptosis G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Cytokine_S Cytokine Receptor_S Receptor Cytokine_S->Receptor_S JAK2_S JAK2 Receptor_S->JAK2_S activates STAT3_S STAT3 JAK2_S->STAT3_S phosphorylates Nucleus_S Nucleus STAT3_S->Nucleus_S translocates Proliferation_S Proliferation/ Survival Nucleus_S->Proliferation_S drives CmpdX_S Cmpd-X CmpdX_S->JAK2_S inhibits Cytokine_R Cytokine Receptor_R Receptor Cytokine_R->Receptor_R JAK2_R JAK2 (Mutation) Receptor_R->JAK2_R activates STAT3_R STAT3 JAK2_R->STAT3_R phosphorylates Nucleus_R Nucleus STAT3_R->Nucleus_R translocates Proliferation_R Proliferation/ Survival Nucleus_R->Proliferation_R drives CmpdX_R Cmpd-X CmpdX_R->JAK2_R ineffective

Caption: JAK-STAT signaling in sensitive vs. resistant cells.

In sensitive cells, Cmpd-X effectively inhibits JAK2, leading to a blockade of STAT3 phosphorylation and subsequent cell death. In resistant cells, a hypothetical mutation in JAK2 prevents Cmpd-X from binding, allowing STAT3 phosphorylation and cell survival to persist even in the presence of the drug.

Detailed Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. [9][10]

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration serial dilution of Cmpd-X and comparator drugs in growth medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. [9]6. Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-STAT3

This protocol assesses the phosphorylation status of STAT3, a direct downstream target of JAK2, providing a measure of target engagement.

  • Treatment: Seed cells in a 6-well plate and treat with Cmpd-X at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total STAT3.

Protocol 3: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. [11][12][13]

  • Treatment: Seed cells and treat with Cmpd-X at 1x and 5x IC50 concentrations for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [13]6. Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for the preclinical evaluation of a novel pyrazole-based kinase inhibitor, Cmpd-X, in the context of acquired drug resistance. By directly comparing its effects on sensitive and resistant cell lines, researchers can quantify its potency, confirm on-target activity, and begin to understand its ability to overcome resistance mechanisms. The data generated from these studies are critical for making informed decisions about the further development of Cmpd-X as a potential cancer therapeutic. If Cmpd-X shows efficacy in the resistant model, future studies should focus on elucidating the precise molecular mechanism of this activity, potentially involving in vivo xenograft models derived from the resistant cell lines.

References

  • MedPath. (n.d.). Ruxolitinib Combination Therapy Shows Promise in Checkpoint Inhibitor-Resistant Hodgkin Lymphoma.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • Uniprot. (2024). What are JAK inhibitors and how do they work?. Retrieved from [Link]

  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-t[2][14][15]riazolo[4,3-b]t[2][14][15]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]

  • Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • MDPI. (n.d.). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • PubMed. (2025). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. Retrieved from [Link]

  • Nature. (2021). Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between JAK2 expression and sensitivity to a selective JAK2 inhibitor fedratinib in NSCLC cell lines. Retrieved from [Link]

  • Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable. PubMed Central. Retrieved from [Link]

  • Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved from [Link]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.